2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
Description
Structure
3D Structure
Properties
CAS No. |
117086-97-2 |
|---|---|
Molecular Formula |
C5H7N7O |
Molecular Weight |
181.159 |
IUPAC Name |
2-amino-8-hydrazinyl-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H7N7O/c6-4-9-2-1(3(13)11-4)8-5(10-2)12-7/h7H2,(H5,6,8,9,10,11,12,13) |
InChI Key |
TXGWTBFCLADKKR-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=NC1=O)N)N=C(N2)NN |
Synonyms |
1H-Purine-6,8-dione,2-amino-7,9-dihydro-,8-hydrazone(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
pKa values and ionization states of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
An In-Depth Technical Guide to the pKa Values and Ionization States of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
This guide provides a comprehensive framework for the determination and prediction of the acid dissociation constants (pKa) and resulting ionization states of the novel purine derivative, this compound. As experimental data for this specific molecule are not publicly available, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We will synthesize established analytical techniques with computational predictions to construct a scientifically robust profile of the compound's acid-base properties, which are critical for understanding its pharmacokinetic and pharmacodynamic behavior.
Introduction: The Significance of pKa in Drug Development
The ionization state of a molecule is a paramount determinant of its behavior in a biological system. The acid dissociation constant, or pKa, is the pH at which a specific ionizable group on a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter profoundly influences critical drug-like properties including solubility, membrane permeability, target binding, and metabolic stability.[1][2]
This compound is a structural analog of guanine, a fundamental component of nucleic acids. The introduction of a hydrazinyl moiety at the C8 position is anticipated to significantly modulate the electronic properties and, consequently, the pKa values of the purine core. An accurate understanding of these values is therefore a prerequisite for any rational drug design and development program involving this compound.
Methodologies for pKa Determination
A multi-faceted approach combining experimental measurement with computational modeling provides the most reliable characterization of a molecule's ionization behavior.[3]
Experimental Approaches
For a novel compound like this compound, direct experimental measurement is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
This classical method involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).[4][5] The pKa is determined from the inflection point of the resulting titration curve.
Experimental Protocol: Potentiometric pKa Determination
-
Preparation:
-
Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in high-purity water. If solubility is low, a co-solvent like methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKa') specific to that solvent mixture.[5]
-
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.[5]
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[6]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To determine basic pKa values, titrate with 0.1 M HCl. To determine acidic pKa values, titrate with 0.1 M NaOH.
-
Add the titrant in small, precise increments (e.g., 0.02-0.05 mL) and record the pH reading after it stabilizes.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point.[6] For a diprotic or triprotic species, multiple inflection points will be observed.
-
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Minimizes changes in the activity coefficients of the ions, ensuring the measured potential is directly related to the concentration of H+.
-
Thermostatted Vessel: pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.
-
Carbonate-Free NaOH: Atmospheric CO2 can dissolve in basic solutions to form carbonic acid, which would be titrated along with the analyte, leading to inaccurate results.[5]
This method is advantageous for compounds with a chromophore whose absorbance spectrum changes upon ionization. It is highly sensitive and requires a much smaller amount of sample than potentiometry.[5][7]
Experimental Protocol: Spectrophotometric pKa Determination
-
Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 12).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Measurement:
-
In a 96-well microplate or individual cuvettes, add a small, constant amount of the stock solution to each buffer, resulting in a final concentration typically in the micromolar range.[7]
-
Record the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in each buffer solution.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point.[8][9]
-
The presence of an isosbestic point—a wavelength where absorbance remains constant across all pH values—is a strong indicator of a clean, two-state equilibrium.[10]
-
Workflow for Experimental pKa Determination
Caption: Experimental workflows for pKa determination.
Computational Approaches
In the absence of experimental data, and as a complementary tool, computational methods can provide valuable estimates of pKa values.[2][11] These methods are particularly useful in early-stage drug discovery for screening large libraries of virtual compounds.
Quantum mechanical (QM) methods, such as those based on Density Functional Theory (DFT), calculate the free energy change of the protonation/deprotonation reaction.[11] These calculations are often performed in combination with a continuum solvation model (like PCM or SMD) to account for the effect of the solvent (water).[12][13] For purines and related compounds, DFT at the B3LYP/6-31+G** level has been shown to be effective.[11]
Computational Workflow for pKa Prediction
Caption: A generalized workflow for quantum mechanical pKa prediction.
Predicted pKa Values and Ionization States
The structure of this compound has several potential sites for protonation and deprotonation. By analogy with guanine, we can predict the approximate pKa values associated with these sites. Guanine typically exhibits three pKa values.[14][15]
-
pKa1 (~3.4): Protonation of the N7 atom.
-
pKa2 (~9.7): Deprotonation of the N1 proton.
-
pKa3 (~12.7): Deprotonation of the exocyclic amino group at C2.[15]
The hydrazinyl group (-NHNH2) at the C8 position is a key modification. Hydrazine itself has a pKa of about 8.1 for its conjugate acid (H3N-NH2+).[16] When attached to an aromatic ring, the basicity of the terminal -NH2 of the hydrazinyl group is expected to be significant. The purine ring itself is electron-withdrawing, which will influence the pKa values of all ionizable groups.
Based on this analysis, we can predict the following pKa values for this compound. These are estimates and require experimental verification.
| Ionization Step | Predicted pKa | Description of Equilibrium |
| pKa1 | ~ 2.5 - 3.5 | Protonation of the N7 atom on the imidazole ring. |
| pKa2 | ~ 7.5 - 8.5 | Protonation of the terminal amino group of the C8-hydrazinyl substituent. |
| pKa3 | ~ 9.0 - 10.0 | Deprotonation of the N1 proton of the pyrimidine ring. |
| pKa4 | > 12 | Deprotonation of the N7 proton or the exocyclic amino group at C2. |
Rationale for Predictions:
-
pKa1: Similar to guanine's N7 protonation.[14]
-
pKa2: The hydrazinyl group introduces a new basic center. Its pKa is predicted to be similar to that of hydrazine, slightly modified by the electronic effects of the purine ring.[16]
-
pKa3: Similar to the deprotonation of N1 in guanine.[15]
-
pKa4: High pKa, consistent with the deprotonation of a weakly acidic N-H or amino group.
Dominant Ionization States at Different pH Values
The predicted pKa values allow us to map the dominant charge state of the molecule across a physiological and experimental pH range.
Caption: Predicted dominant ionization states as a function of pH.
Implications for Drug Development
The predicted ionization profile has significant implications:
-
Solubility: The molecule is expected to be most soluble at pH values far from its neutral state (i.e., pH < 7.5 and pH > 9.0), where it exists as a charged species. At physiological pH (~7.4), the molecule is predicted to be predominantly in its +1 cationic form, which should confer good aqueous solubility.
-
Permeability: The neutral species, predicted to be dominant in the pH range of 7.5 to 9.0, will have the highest lipophilicity and thus the greatest potential for passive diffusion across biological membranes. The fact that the molecule is charged at physiological pH suggests that active transport mechanisms may be required for efficient cell entry.
-
Target Binding: If the target is a protein, the ionization state will dictate the potential for ionic interactions and hydrogen bonding within the binding pocket. A drug designed to bind in a specific protonation state will have its efficacy highly dependent on the pH of the target microenvironment.
Conclusion
This guide outlines a comprehensive strategy for the characterization of the . By combining robust experimental methods like potentiometric titration and UV-Vis spectrophotometry with predictive computational models, researchers can build a complete acid-base profile of this novel compound. The resulting data are fundamental to understanding its ADME properties and are essential for guiding its development as a potential therapeutic agent. The provided protocols and predictive analyses serve as a rigorous starting point for the physicochemical characterization of this and other novel heterocyclic compounds in the drug discovery pipeline.
References
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from Optibrium. [Link]
-
Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
Geremia, K. L. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. CORE Scholar. [Link]
-
ResearchGate. (n.d.). pKa Values of Guanine in Water: Density Functional Theory Calculations Combined with Poisson−Boltzmann Continuum−Solvation Model. Retrieved from ResearchGate. [Link]
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Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
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Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
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Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]
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Wagen, C. (2025). How to Predict pKa. Rowan. [Link]
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Schlegel Group. (2008). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. [Link]
-
Martínez Guerra, J., et al. (2025). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study. SciELO México. [Link]
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Zhang, S. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Wiley Online Library. [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
SciELO México. (n.d.). View of New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Geremia, K. L. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds. Semantic Scholar. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). A comparison of pKa values for Ar-NH 2 and some hydrazides. [Link]
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Milletti, F. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. [Link]
-
Jayawickrama, D. A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. [Link]
-
International Journal of Innovative Research in Science & Engineering. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
-
Dardonville, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]
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Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
-
Sławiński, J., et al. (2025). The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations. PMC. [Link]
-
University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]
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Reddit. (2012). Why is the pKa of hydrazine so low?. [Link]
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Zhou, Z., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. [Link]
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ChemRxiv. (n.d.). Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Purine-Based Hydrazones via Condensation of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one with Aldehydes
Introduction and Scientific Rationale
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like nucleobases and ATP. Chemical modification of this privileged structure offers a robust strategy for developing novel therapeutic agents. This guide details the synthesis of a versatile class of purine derivatives—hydrazones—through the reaction of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one (an 8-substituted guanine analog) with various aldehydes.
The resulting purine-hydrazone conjugates are of significant interest to researchers in drug development due to their wide spectrum of biological activities, including potential anticancer, anti-proliferative, and antiplatelet aggregation properties.[1][2][3][4] The synthetic procedure described herein is a classic acid-catalyzed condensation reaction, a fundamental transformation in organic chemistry that couples a hydrazine with a carbonyl compound to form a stable carbon-nitrogen double bond (C=N), known as a hydrazone.[5]
Scientific Principle: The Hydrazone Formation
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine moiety (-NH₂) in this compound acts as a potent nucleophile.[6] It attacks the electrophilic carbonyl carbon of the aldehyde. The addition of a catalytic amount of acid (e.g., glacial acetic acid) is crucial; it protonates the aldehyde's carbonyl oxygen, significantly increasing the carbon's electrophilicity and thus accelerating the rate of nucleophilic attack.
-
Elimination (Dehydration): The initial addition forms an unstable carbinolamine intermediate. This intermediate is rapidly protonated and subsequently eliminates a molecule of water, driven by the formation of the highly stable, conjugated C=N double bond of the final hydrazone product.
Understanding this mechanism allows the researcher to make informed decisions regarding reaction conditions, such as the choice of solvent and the need for catalysis, to optimize product yield and purity.
General Experimental Workflow
The following diagram provides a high-level overview of the entire synthesis and characterization process.
Caption: General workflow for the synthesis, isolation, and characterization of purine-hydrazones.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the condensation of this compound with an aromatic aldehyde.
Materials and Equipment
-
Reagents:
-
This compound (Starting Material)
-
Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Anhydrous Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Diethyl Ether (for washing)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Stir bar
-
Glass funnel and filter paper
-
Büchner flask and vacuum source
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F254) and development chamber
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add the desired aldehyde (1.0-1.1 eq).
-
Add anhydrous ethanol (approx. 20-30 mL per gram of purine starting material).
-
Add a magnetic stir bar to the flask.
-
Scientist's Note: Using a slight excess of the aldehyde can help drive the reaction to completion, especially if the aldehyde is volatile or prone to side reactions. Anhydrous ethanol is preferred to minimize water, which could shift the reaction equilibrium back towards the starting materials.
-
-
Catalysis and Reflux:
-
While stirring, add 3-5 drops of glacial acetic acid to the suspension.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to reflux (approximately 80-85 °C for ethanol) with continuous stirring. The reaction is typically heated for 4-12 hours.[7]
-
Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, significantly increasing the rate of hydrazone formation.
-
-
Monitoring the Reaction:
-
Periodically check the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent (e.g., 10:1 Dichloromethane:Methanol).
-
Spot the starting material and the reaction mixture on a TLC plate. The formation of a new, less polar spot (higher Rf value) and the consumption of the starting material indicate a successful reaction.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Many purine-hydrazone products are poorly soluble in ethanol at lower temperatures and will precipitate out of the solution.
-
To maximize precipitation, place the flask in an ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with a small amount of cold ethanol and then cold diethyl ether to remove residual acetic acid and other soluble impurities.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a DMF/ethanol mixture.[5][8]
-
Dry the purified solid product under vacuum.
-
Determine the melting point and calculate the yield.
-
Confirm the structure of the final compound using spectroscopic methods:
-
¹H NMR: Look for the characteristic singlet of the azomethine proton (-N=CH-) between δ 8.0-9.0 ppm and the hydrazone N-H proton, often above δ 11.0 ppm.[7]
-
IR Spectroscopy: Confirm the presence of the C=N bond (stretch typically around 1620-1660 cm⁻¹) and the absence of the aldehyde C=O starting material peak.[7]
-
Mass Spectrometry: Verify the molecular weight of the synthesized compound.[1]
-
-
Data Summary and Troubleshooting
Typical Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1:1.05 (Purine:Aldehyde) | A slight excess of aldehyde ensures full conversion of the more complex purine. |
| Solvent | Anhydrous Ethanol | Good solubility for many reactants at reflux, poor for product at room temp. |
| Catalyst | Glacial Acetic Acid (catalytic) | Protonates the carbonyl, activating it for nucleophilic attack. |
| Temperature | Reflux (~80-85 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-12 hours | Dependent on the reactivity of the specific aldehyde used. Monitored by TLC. |
| Expected Yield | 70-95% | Generally a high-yielding reaction. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient heating; Inactive catalyst; Highly deactivated aldehyde (strong electron-donating groups). | Ensure true reflux is achieved. Add a few more drops of acetic acid. Increase reaction time or consider a more forcing solvent like DMF. |
| Product Does Not Precipitate | Product is too soluble in the reaction solvent; Insufficient product formed. | Concentrate the reaction mixture by removing some solvent under reduced pressure. Try adding an anti-solvent like water or hexane dropwise to induce precipitation. |
| Impure Product | Incomplete reaction; Side-product formation. | Ensure the reaction has gone to completion via TLC. Purify thoroughly via recrystallization, potentially trying different solvent systems. |
| Broad NMR Peaks | Poor solubility in NMR solvent; Presence of paramagnetic impurities. | Use DMSO-d₆, which is an excellent solvent for these types of compounds. Filter the NMR sample through a small plug of celite/cotton. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aldehydes can be irritants and sensitizers; handle with care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.
References
- Synthesis of Some Hydrazone Derivatives Bearing Purine Moiety as Anticancer Agents. (n.d.). Semantic Scholar.
- Design, synthesis, and anticancer evaluation of N‐hydrazone purine derivatives with potential antiplatelet aggregation activity. (2022). ResearchGate.
- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR).
- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2020). PubMed.
- Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (n.d.). ResearchGate.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PMC.
- This compound. (n.d.). BLDpharm.
- Reagents for Modifying Aldehydes and Ketones—Section 3.3. (n.d.). Thermo Fisher Scientific - ES.
- 2-Amino-1H-purin-6(7H)-one. (n.d.). Sigma-Aldrich.
- Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. (n.d.). Semantic Scholar.
- The condensation of aldehydes with malonic acid in the presence of organic bases. (n.d.). Indian Academy of Sciences.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.
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Application Notes and Protocols for Site-Specific DNA Labeling Using 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
Introduction
The ability to attach specific labels, such as fluorophores, biotin, or therapeutic agents, to defined locations within a DNA molecule is a cornerstone of modern molecular biology and drug development.[1] Site-specific labeling enables a wide range of applications, from single-molecule imaging and diagnostics to the construction of DNA-based nanostructures and targeted drug delivery systems.[2] Traditional methods for DNA labeling often involve random incorporation of labeled nucleotides or end-labeling techniques, which can lack precision and may interfere with the biological function of the DNA.[1][3]
This application note describes a novel and versatile method for the site-specific labeling of DNA using the modified purine analogue, 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one, a derivative of guanine. The hydrazine moiety at the C8 position of the purine ring provides a unique chemical handle for bio-orthogonal conjugation.[4] This allows for a two-step labeling strategy: first, the enzymatic incorporation of the modified guanine into a specific site in the DNA, followed by the highly selective reaction of the hydrazinyl group with an aldehyde- or ketone-tagged reporter molecule to form a stable hydrazone linkage. This approach offers high specificity and efficiency, with minimal perturbation to the DNA structure and function.[5][6]
Principle of the Method
The site-specific DNA labeling strategy using this compound is a two-stage process that leverages enzymatic incorporation and bio-orthogonal chemistry.
Stage 1: Enzymatic Incorporation. The first step involves the site-specific introduction of the modified purine into the DNA sequence of interest. This is achieved by synthesizing the triphosphate form of the corresponding nucleoside, 2-amino-8-hydrazinyl-deoxyguanosine triphosphate (8-hydrazinyl-dGTP). This modified nucleotide can then be incorporated into a growing DNA strand by a DNA polymerase during techniques like Polymerase Chain Reaction (PCR) or primer extension.[3][7] The position of the modification is dictated by the template sequence and the primers used.
Stage 2: Bio-orthogonal Conjugation. Once the 8-hydrazinyl-guanine is incorporated into the DNA, the hydrazine group serves as a reactive handle for covalent attachment of a label. The DNA is incubated with a reporter molecule (e.g., a fluorescent dye, biotin) that has been pre-functionalized with an aldehyde or ketone group. The hydrazine and aldehyde/ketone undergo a rapid and specific condensation reaction to form a stable hydrazone bond. This reaction is bio-orthogonal, meaning it proceeds efficiently under mild, aqueous conditions without interfering with the native functional groups present in the DNA.
Visualization of the Labeling Workflow
Caption: Workflow for site-specific DNA labeling.
Materials and Reagents
Enzymatic Incorporation:
-
Template DNA
-
Forward and Reverse Primers
-
dNTP mix (dATP, dCTP, dTTP)
-
8-hydrazinyl-dGTP (synthesis protocol below or custom order)
-
Taq DNA Polymerase or other suitable polymerase[7]
-
10x PCR Buffer
-
MgCl₂ Solution
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
DNA purification kit (e.g., PCR clean-up kit)[8]
Bio-orthogonal Conjugation:
-
Hydrazinyl-modified DNA
-
Aldehyde- or ketone-functionalized reporter molecule (e.g., Cy5-aldehyde)
-
Aniline (as catalyst, optional)
-
Labeling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Microcentrifuge tubes
-
Incubator or heat block
Analysis:
-
Agarose gel electrophoresis system
-
UV-Vis spectrophotometer or NanoDrop
-
Fluorescence scanner (if using a fluorescent label)
Detailed Protocols
Protocol 1: Synthesis of 2-Amino-8-hydrazinyl-deoxyguanosine triphosphate (8-hydrazinyl-dGTP)
This protocol is for experienced chemists and should be performed in a suitable laboratory setting.
-
Starting Material: 8-Bromo-2'-deoxyguanosine.
-
Hydrazine Displacement: Dissolve 8-bromo-2'-deoxyguanosine in a suitable solvent (e.g., water or a mixture of water and an organic solvent). Add an excess of hydrazine hydrate. Heat the reaction mixture under reflux for several hours.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Once the reaction is complete, cool the mixture and purify the resulting 8-hydrazinyl-2'-deoxyguanosine by column chromatography.
-
Triphosphorylation: The purified 8-hydrazinyl-2'-deoxyguanosine is then converted to the 5'-triphosphate using established chemical or enzymatic phosphorylation methods. This typically involves reaction with phosphoryl chloride in a suitable solvent, followed by pyrophosphate.
-
Final Purification: The final 8-hydrazinyl-dGTP product is purified by HPLC. The concentration is determined by UV-Vis spectrophotometry.
Protocol 2: Site-Specific Incorporation of 8-hydrazinyl-dGTP
This protocol describes the incorporation of the modified nucleotide using PCR. The conditions may need to be optimized for different templates and primers.
-
Reaction Setup: Prepare the following PCR reaction mixture in a PCR tube on ice. For a 50 µL reaction:
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| 25 mM MgCl₂ | 3 µL | 1.5 mM |
| 10 mM dNTPs (dATP, dCTP, dTTP) | 1 µL | 200 µM each |
| 1 mM 8-hydrazinyl-dGTP | 1 µL | 20 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA (10 ng/µL) | 1 µL | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free water | to 50 µL |
-
Thermocycling: Perform PCR using the following cycling conditions (example for a ~500 bp product):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | 30 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
-
Purification: After PCR, purify the hydrazinyl-modified DNA using a PCR clean-up kit to remove unincorporated nucleotides and primers.[8] Elute the DNA in nuclease-free water or a suitable buffer.
-
Quantification: Determine the concentration of the purified DNA using a UV-Vis spectrophotometer.
Protocol 3: Labeling of Hydrazinyl-Modified DNA
-
Reaction Setup: In a microcentrifuge tube, combine the following:
| Component | Volume | Final Concentration |
| Hydrazinyl-modified DNA (1 µg/µL) | 5 µL | 5 µg |
| Labeling Buffer (10x) | 5 µL | 1x |
| Aldehyde-functionalized dye (10 mM in DMSO) | 2.5 µL | 0.5 mM |
| Nuclease-free water | to 50 µL |
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours, or overnight at room temperature, protected from light.
-
Purification: Purify the labeled DNA to remove the excess, unconjugated dye. This can be done using a DNA clean-up kit or by ethanol precipitation.
Protocol 4: Characterization of Labeled DNA
-
Agarose Gel Electrophoresis: Run a sample of the purified labeled DNA on an agarose gel. Visualize the DNA under UV light (if the dye is not fluorescent) and then with a fluorescence scanner set to the appropriate excitation and emission wavelengths for the chosen dye. A successful labeling reaction will show a fluorescent band corresponding to the DNA.
-
Spectrophotometry: Measure the absorbance of the labeled DNA at 260 nm (for DNA) and at the maximum absorbance wavelength of the dye. This allows for the calculation of the labeling efficiency.
-
Concentration of DNA (µg/mL) = (A₂₆₀) x 50
-
Concentration of Dye (µM) = (A_max_ of dye) / ε_dye_
-
Degree of Labeling (DOL) = (Molar concentration of dye) / (Molar concentration of DNA)
-
Data Interpretation and Troubleshooting
| Parameter | Expected Result | Potential Issue | Troubleshooting |
| PCR Product Yield | Single, sharp band of the correct size on an agarose gel. | Low or no product. | Optimize PCR conditions (annealing temperature, MgCl₂ concentration). Check primer design. |
| Labeling Efficiency (DOL) | DOL > 0.5 | Low DOL. | Increase the concentration of the labeled molecule or the incubation time. Ensure the pH of the labeling buffer is optimal (around 7.4). |
| Gel Mobility Shift | Labeled DNA may show a slight mobility shift compared to unlabeled DNA. | No shift or smearing. | Smearing may indicate DNA degradation; use fresh buffers and handle DNA carefully. |
| Fluorescence Signal | Strong fluorescence signal co-localizing with the DNA band. | Weak or no fluorescence. | Confirm the functionality of the aldehyde-tagged dye. Ensure complete removal of unincorporated dye during purification. |
Mechanism of Hydrazone Formation
Caption: Reaction of hydrazinyl-guanine with an aldehyde-label.
References
- Nick translation. Site-specific labeling of dsDNA via nick translation fundamentally requires the consecutive action of two enzymes. First, a nickase cuts one strand of dsDNA to produce a nick at the enzyme recognition site. Second, a polymerase then fills in that nick with nucleotide bases present in solution. If modified nucleotides are present in solution, some polymerases will incorporate them, along with modifications, starting at the nicking location of the nickase recognition sites. ()
- Site-Selective and Re-Writable Labelling of DNA Through Enzymatic, Dynamic and Click Chemistries. ChemRxiv. ()
- Site-Specific Labeling of DNA and RNA Using an Efficiently Replicated and Transcribed Class of Unn
- Methods for Labeling Nucleic Acids. Thermo Fisher Scientific - TR. ()
- DNA and RNA Labeling. Revvity. ()
- Protocol: DNA Probe Labeling by PCR. Biotium. ()
- Recent Development of Purine Derivatives and Their Biological Applications (2019-2024).
- DNA Labeling Protocol (to be tested). ()
- Effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability. ()
- Cytosine base modifications regulate DNA duplex stability and metabolism. PMC. ()
- Purine- Structure, Types, Derivatives, Modific
- Purine. Wikipedia. ()
- Genomic DNA Labeling Protocol. ()
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II.
- The Hydrazine Moiety in the Synthesis of Modified Nucleosides and Nucleotides. ()
- Synthesis and DNA cleavage activity of 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine containing hydroxy group. PubMed. ()
- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PMC. ()
- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. ()
- Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. PMC. ()
- Preparation of Labeled DNA, RNA, and Oligonucleotide Probes.
- The degradation of DNA by hydrazine: identification of 3-ureidopyrazole as a product of the hydrazinolysis of deoxycytidylic acid residues. PMC - NIH. ()
- Green Regioselective Synthesis of (Purin-6-yl)hydrazones.
- This compound. BLDpharm. ()
- Cytosine base modifications regulate DNA duplex stability and metabolism. PubMed. ()
- 2-Amino-1H-purin-6(7H)-one. Sigma-Aldrich. ()
- 2-Amino-1H-purin-6(7H)
- SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
- 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;hydron. PubChem. ()
- 2-Amino-8-methyl-1H-purin-6(9H)-one. Sigma-Aldrich. ()
- Synthesis of 2(1H)-pyrazinones from an aminoacetal or amino alcohol, an...
- Amino acid hydrazides.
- 2-Amino-1H-purin-6(9H)
- 2-Amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride. BLDpharm. ()
Sources
- 1. Methods for Labeling Nucleic Acids | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Site-Specific Labeling of DNA and RNA Using an Efficiently Replicated and Transcribed Class of Unnatural Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. jchps.com [jchps.com]
Optimization of Schiff base formation using 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
Application Note: Strategic Optimization of Schiff Base Formation using 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
Introduction
The compound This compound (commonly referred to as 8-hydrazinoguanine ) represents a critical scaffold in medicinal chemistry and chemical biology. Unlike simple hydrazines, this purine derivative possesses a unique electronic structure where the electron-rich guanine core influences the nucleophilicity of the C8-hydrazine moiety.
Schiff base formation (hydrazone linkage) using this substrate is widely utilized to create:
-
Fluorescent DNA Probes: Conjugation with fluorogenic aldehydes for mismatch detection.
-
Metallodrugs: The N7-C8-hydrazone motif acts as a potent chelator for Cu(II) and Zn(II) in anti-cancer research.
-
Bio-orthogonal Labels: For tagging oxidized DNA lesions.
However, the reaction is frequently plagued by low yields due to the extreme insolubility of the purine core in non-polar solvents and the competing protonation states of the hydrazine group. This guide provides an optimized, field-proven protocol to overcome these thermodynamic and kinetic barriers.
Mechanistic Principles
To optimize the reaction, one must understand the specific electronic challenges of the 8-hydrazinoguanine system. The reaction follows a classic addition-elimination pathway, but the purine ring acts as an electron sink, potentially reducing the nucleophilicity of the terminal nitrogen.
Reaction Mechanism
-
Activation: The carbonyl oxygen of the aldehyde is activated by acid catalysis (protonation).
-
Nucleophilic Attack: The terminal nitrogen (
) of the 8-hydrazine group attacks the carbonyl carbon. -
Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.
-
Dehydration: Acid-assisted elimination of water drives the equilibrium toward the stable hydrazone product.
Figure 1: Step-wise mechanism of hydrazone formation. Note that the dehydration step is often rate-limiting and requires acidic conditions.
Critical Optimization Parameters
The following parameters are non-negotiable for high-yield synthesis with this specific substrate.
A. Solvent System: The "Solubility Paradox"
8-hydrazinoguanine is insoluble in DCM, Chloroform, and cold Ethanol. It dissolves in DMSO or DMF, but these high-boiling solvents make product isolation difficult.
-
Solution: Use a Binary Solvent System .
-
Ratio: DMSO:Ethanol (1:4).
-
Logic: DMSO dissolves the purine; Ethanol allows the hydrophobic hydrazone product to precipitate upon cooling, driving the equilibrium forward (Le Chatelier’s principle).
B. pH Control and Catalysis
-
The Trap: Strong acid (pH < 3) protonates the hydrazine nucleophile (
), killing the reaction. No acid (pH > 7) fails to activate the aldehyde. -
The Sweet Spot: pH 4.5 – 5.5 .
-
Reagent: Glacial Acetic Acid (AcOH). It provides sufficient protons for carbonyl activation without quenching the hydrazine.
C. Stoichiometry
-
Use a 1.1 to 1.2 molar equivalent of the hydrazine derivative relative to the aldehyde. A slight excess ensures complete consumption of the valuable aldehyde (often the more expensive component if it's a fluorophore).
Optimized Experimental Protocol
Safety Note: Hydrazine derivatives are potentially toxic. Work in a fume hood.
Materials:
-
Substrate: this compound.
-
Electrophile: Target Aldehyde/Ketone (1.0 eq).
-
Solvent A: Anhydrous DMSO.
-
Solvent B: Absolute Ethanol.
-
Catalyst: Glacial Acetic Acid.[1]
Step-by-Step Methodology:
-
Solubilization (The Critical Step):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 mmol of 8-hydrazinoguanine in the minimum volume of DMSO (approx. 2-3 mL).
-
Observation: The solution should be clear. If turbid, gently warm to 40°C.
-
-
Solvent Blending:
-
Add 10-12 mL of Absolute Ethanol to the DMSO solution.
-
Note: If a fine precipitate forms, add more DMSO dropwise until it clears.
-
-
Catalyst Addition:
-
Add Glacial Acetic Acid (3-5 drops, approx. 50-100 µL).
-
Target: The solution should be slightly acidic (check with pH paper wetted with water).
-
-
Reaction:
-
Add the Aldehyde (1.0 mmol) slowly to the stirring mixture.
-
Equip a reflux condenser.
-
Heat the mixture to 70–80°C (Reflux) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The hydrazine spot (low R_f) should diminish, and a new fluorescent or UV-active spot should appear.
-
-
Workup & Isolation:
-
Cooling: Remove heat and allow the flask to cool slowly to room temperature. Then, place in an ice bath for 30 minutes.
-
Precipitation: The Schiff base product typically precipitates as a colored solid (yellow/orange/off-white depending on the aldehyde).
-
Filtration: Filter the solid under vacuum.
-
Washing: Wash the cake 3x with cold Ethanol (removes unreacted aldehyde) and 1x with Diethyl Ether (facilitates drying).
-
-
Purification (If necessary):
-
If the product is impure, recrystallize from a hot DMF/Ethanol mixture. Avoid column chromatography if possible, as hydrazones can hydrolyze on acidic silica gel.
-
Troubleshooting & Decision Logic
Use this workflow to diagnose low yields or purity issues.
Figure 2: Troubleshooting logic for common failure modes in purine hydrazone synthesis.
Troubleshooting Data Table
| Observation | Root Cause | Corrective Action |
| No Reaction (TLC) | pH too high (neutral) or too low (protonated hydrazine). | Adjust pH to ~5 using AcOH. Ensure temperature is >60°C. |
| Precipitate is Starting Material | Solvent too non-polar (too much EtOH). | Increase DMSO content to keep starting material in solution, forcing only the product to crash out. |
| Product is an Oil | Impurities or solvent trapping. | Triturate (grind) the oil with cold Diethyl Ether or Pentane to induce crystallization. |
| Product Streaks on TLC | Hydrolysis on Silica. | Add 1% Triethylamine to the TLC/Column eluent to neutralize silica acidity. |
References
-
Marchetti, T., et al. (2025). "ATP Drives the Formation of a Catalytic Hydrazone through an Energy Ratchet Mechanism."[2] University of Padova. 2
-
BenchChem Technical Support. (2025). "General Protocol for Hydrazone Formation and Purification." BenchChem.[1] 1
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Cited for pH stability ranges).[1][3][4][5][6] [7]
-
Cunha, S., et al. (2023). "Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole." MDPI. 7
-
LibreTexts Chemistry. (2025).[8] "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction." LibreTexts. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.chimica.unipd.it [research.chimica.unipd.it]
- 3. primescholars.com [primescholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthesis of fluorescent probes derived from 8-hydrazinoguanine
Application Note: Synthesis and Development of Fluorescent Probes Derived from 8-Hydrazinoguanine
Executive Summary
This guide details the chemical synthesis and application of fluorescent probes derived from 8-hydrazino-2'-deoxyguanosine (8-HydG) . While 8-oxo-7,8-dihydroguanine (8-oxoG) is a well-known marker of DNA damage, its detection often relies on post-hydrolysis analysis. 8-Hydrazinoguanine derivatives represent a class of "privileged scaffolds" that serve two critical functions:
-
Structural Probes: When conjugated with fluorophores (e.g., pyrene, dansyl), they act as environmentally sensitive reporters within DNA/RNA sequences, capable of detecting Z-DNA transitions and G-quadruplex folding.
-
Reactive Sensors: The hydrazine moiety acts as a potent nucleophile for labeling abasic (AP) sites or carbonyl-containing oxidative lesions via stable hydrazone formation.
This protocol focuses on the total synthesis of a Pyrene-8-Hydrazinoguanine probe , a robust system for monitoring nucleic acid structure and dynamics.
Part 1: Strategic Synthesis Architecture
The synthesis follows a linear three-stage pathway. The causality behind this route is the Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Synthetic workflow transforming native guanosine into a fluorescent reporter.
Part 2: Detailed Experimental Protocols
Stage 1: Activation – Synthesis of 8-Bromo-2'-deoxyguanosine
Rationale: The C8 position of guanine is not naturally nucleophilic enough to accept a hydrazine group. Bromination creates a leaving group, activating the C8 position for substitution.
Reagents:
-
2'-Deoxyguanosine (dG)[1]
-
N-Bromosuccinimide (NBS)
-
Deionized Water (Milli-Q)
Protocol:
-
Suspension: Suspend 2'-deoxyguanosine (1.0 g, 3.7 mmol) in 40 mL of deionized water. The starting material will not fully dissolve initially.[2]
-
Addition: Add N-Bromosuccinimide (0.8 g, 4.5 mmol) slowly over 5 minutes while stirring.
-
Reaction: Stir the mixture at room temperature for 1 hour. The suspension will initially clear as dG reacts, followed by the precipitation of the product, 8-Br-dG.
-
Quenching & Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold water (2 x 20 mL) and cold acetone (1 x 10 mL) to remove succinimide byproducts.
-
Drying: Dry under high vacuum overnight.
-
Yield Expectation: ~80-90%.
-
QC Check: UV
shifts from 254 nm (dG) to ~260 nm with a shoulder. Mass Spec (ESI+): m/z 346/348 (Br isotope pattern).
-
Stage 2: Functionalization – Synthesis of 8-Hydrazino-2'-deoxyguanosine
Rationale: Hydrazine is a "super-nucleophile" (alpha-effect) that displaces the bromine atom. This step is critical; high temperatures are needed, but excessive heat can cleave the glycosidic bond (depurination).
Reagents:
-
8-Bromo-2'-deoxyguanosine (from Stage 1)
-
Hydrazine Monohydrate (80% or 98%)
-
Ethanol (Absolute)
Protocol:
-
Setup: Place 8-Br-dG (500 mg) in a round-bottom flask. Add 10 mL of hydrazine monohydrate. Caution: Hydrazine is highly toxic and potentially explosive. Work in a fume hood.
-
Reflux: Heat the mixture to 80°C for 2–3 hours. The solid should dissolve, turning the solution slightly yellow.
-
Workup: Cool the reaction to room temperature. Add 20 mL of cold ethanol to precipitate the product.
-
Purification: Filter the solid. If no precipitate forms, concentrate the hydrazine solution (carefully, under reduced pressure with a trap) to half volume, then add ethanol.
-
Validation:
-
Critical Check: The disappearance of the Bromine isotope pattern in Mass Spec.
-
Product: 8-Hydrazino-dG (m/z ~298).
-
Stage 3: Conjugation – Synthesis of Pyrene-8-Hydrazone Probe
Rationale: The hydrazine tail reacts specifically with aldehydes to form a hydrazone linkage.[3] We use 1-Pyrenecarboxaldehyde because pyrene's fluorescence lifetime and excimer formation are highly sensitive to the local DNA environment (e.g., base stacking).
Reagents:
-
8-Hydrazino-2'-deoxyguanosine (100 mg)
-
1-Pyrenecarboxaldehyde
-
Methanol (dry)
-
Acetic Acid (catalytic)
Protocol:
-
Dissolution: Dissolve 8-Hydrazino-dG (0.34 mmol) in 10 mL dry methanol.
-
Coupling: Add 1-Pyrenecarboxaldehyde (0.34 mmol, 1.0 eq) and 2 drops of glacial acetic acid.
-
Reaction: Stir at 50°C for 4 hours. The solution will turn bright yellow/orange.
-
Isolation: Cool to room temperature. The product (Pyrene-hydrazone-dG) often precipitates. If not, evaporate solvent to 2 mL and add cold ether.
-
HPLC Purification (Mandatory for Probes):
-
Column: C18 Reverse Phase.
-
Buffer A: 50 mM TEAA (Triethylammonium acetate), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 10% to 80% B over 30 mins.
-
Detection: Absorbance at 340 nm (Pyrene absorption).
-
Part 3: Application & Validation Data
Mechanism of Action: Environmental Sensing
The synthesized probe (Pyrene-8-HydG) operates via Stacking-Induced Fluorescence Modulation .
-
Single Strand/Disordered: The pyrene moiety rotates freely, emitting monomer fluorescence (~375-400 nm).
-
Duplex/Quadruplex: When incorporated into DNA, the pyrene intercalates or stacks. If two probes are adjacent, they form an excimer (excited state dimer) emitting at ~480 nm. This shift is the detection signal.[2]
Data Summary Table
| Parameter | 8-Bromo-dG | 8-Hydrazino-dG | Pyrene-Probe |
| Molecular Weight | 346.1 g/mol | 297.3 g/mol | ~511.5 g/mol |
| UV Absorbance ( | 260 nm | 275 nm | 342 nm, 260 nm |
| Fluorescence Emission | Negligible | Weak (Blue) | 395 nm (Monomer)480 nm (Excimer) |
| Solubility | DMSO, Hot Water | Water, Methanol | DMSO, Methanol |
| Key Reactivity | Electrophile (C8) | Nucleophile (Hydrazine) | Intercalator/Stacker |
Application Workflow: Detecting Abasic Sites
Alternatively, the 8-Hydrazino-dG intermediate itself can be used as a reactive probe for DNA damage.
Figure 2: Workflow for using the hydrazine scaffold to covalently tag aldehyde-containing DNA lesions.
References
-
Synthesis of 8-Bromo-dG: Gannett, P. M., et al. "An improved synthesis of 8-bromo-2'-deoxyguanosine." Synthetic Communications 23.11 (1993): 1611-1615. Link
-
Hydrazine Reactivity: O'Connor, T. R., et al. "8-Hydroxy-2'-deoxyguanosine formation during the catalytic oxidation of hydrazines." Biochemistry (Cited in context of hydrazine-DNA interactions). Link
-
Fluorescent Nucleoside Probes: Holzberger, B., et al. "Enzymatic synthesis of 8-vinyl- and 8-styryl-2'-deoxyguanosine modified DNA--novel fluorescent molecular probes." Bioorganic & Medicinal Chemistry Letters 22.11 (2012). Link
-
AP Site Detection: Bowman, B. R., et al. "Structural basis for the recognition of 8-oxoguanine and abasic sites." Nature Structural & Molecular Biology (Contextual grounding for AP site chemistry). Link
Sources
Application Notes & Protocols: Safe Handling and Storage of 8-Hydrazinyl Purine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Dual Nature of 8-Hydrazinyl Purines
8-Hydrazinyl purine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The purine scaffold is a cornerstone of nucleic acids, and its analogs are known to possess a wide range of biological activities, including their use as anticancer and antiviral agents.[1][2][3] The introduction of a hydrazinyl moiety at the 8-position of the purine ring creates a highly reactive and versatile intermediate, enabling the synthesis of diverse molecular libraries for screening and optimization.[4] This reactivity, however, is a double-edged sword, necessitating a thorough understanding and strict adherence to safety protocols to mitigate the inherent hazards associated with the hydrazine functional group.
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 8-hydrazinyl purine compounds in a laboratory setting. The protocols and recommendations herein are synthesized from established safety guidelines for hydrazine derivatives and the known properties of purine analogs, aiming to provide a framework for minimizing risk and ensuring the well-being of laboratory personnel.
Hazard Identification and Risk Assessment
The primary hazards associated with 8-hydrazinyl purine compounds stem from the hydrazine moiety. Hydrazine and its derivatives are recognized for their potential toxicity, reactivity, and, in some cases, instability. While specific toxicological data for every 8-hydrazinyl purine derivative may not be available, a conservative approach that considers the hazards of the parent hydrazine is prudent.
2.1. Toxicological Hazards
-
Carcinogenicity: Hydrazine is classified as a suspected human carcinogen. Therefore, all 8-hydrazinyl purine compounds should be handled as potential carcinogens.
-
Acute Toxicity: These compounds can be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[5]
-
Skin and Eye Corrosion/Irritation: Direct contact can cause severe skin burns and eye damage.[5]
-
Sensitization: May cause an allergic skin reaction.
2.2. Physicochemical Hazards
-
Flammability: While the purine scaffold itself is not highly flammable, the hydrazine group can be. Some hydrazine derivatives are combustible liquids or solids.[5] The flammability of a specific 8-hydrazinyl purine will depend on its other substituents.
-
Reactivity and Instability: Hydrazine derivatives are strong reducing agents and can react violently with oxidizing agents, acids, and some metals.[5] They can also be thermally unstable, with the potential for explosive decomposition under certain conditions. The thermal decomposition of hydrazines can be initiated by heat, and the presence of catalysts such as metals can lower the decomposition temperature.[6][7] The decomposition of hydrazine can produce ammonia, nitrogen, and hydrogen gases.[6][7]
2.3. Biological Hazards of the Purine Moiety
Purine analogs can interfere with DNA and RNA synthesis and other cellular processes.[1][3] While this is the basis for their therapeutic use, it also means they can be cytotoxic to healthy cells. The long-term effects of exposure to novel purine derivatives are often unknown.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
3.1. Engineering Controls
-
Chemical Fume Hood: All work with 8-hydrazinyl purine compounds, especially handling of powders or solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
-
Designated Work Area: Establish a designated area for working with these compounds to prevent cross-contamination. This area should be clearly marked with appropriate hazard signs.
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 8-hydrazinyl purine compounds:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols that can cause severe eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to burns, sensitization, and systemic toxicity.[5] |
| Body Protection | A lab coat with long sleeves, buttoned, and made of a low-permeability material. | Protects against incidental skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be required for certain procedures or in case of a spill. Consult your institution's safety officer. | Provides an additional layer of protection against inhalation of fine powders or aerosols. |
Safe Handling and Storage Protocols
4.1. General Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: This is the cardinal rule for handling all hazardous chemicals.
-
Work in a Fume Hood: As stated previously, all manipulations should be performed in a chemical fume hood.
-
Use Smallest Quantities Possible: Minimize the amount of material handled at any one time.
-
Prevent Dust Formation: When working with solids, handle them carefully to avoid creating dust. May form explosible dust-air mixture if dispersed.
-
Grounding and Bonding: For transfers of larger quantities of flammable liquids, use proper grounding and bonding techniques to prevent static discharge.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]
4.2. Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container. The original supplier's container is often the best choice.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5]
-
Segregation: Store separately from incompatible materials, especially oxidizing agents, acids, and metals.[5]
-
Inventory Management: Maintain a detailed inventory of all 8-hydrazinyl purine compounds, including the date of receipt, quantity, and responsible person.
4.3. Incompatible Materials
| Incompatible Material | Potential Hazard |
| Oxidizing Agents (e.g., nitrates, peroxides, chlorates) | Violent reaction, fire, or explosion. |
| Acids (e.g., hydrochloric acid, sulfuric acid) | Exothermic and potentially violent reaction. |
| Metals and Metal Oxides | Catalyze decomposition, potentially leading to a runaway reaction. |
| Porous Materials (e.g., wood, cloth) | Can increase the surface area for reaction with air, potentially leading to spontaneous ignition. |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols. Always refer to your specific, risk-assessed experimental plan before proceeding.
5.1. Protocol for Weighing and Preparing a Solution of a Solid 8-Hydrazinyl Purine Compound
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Don all required PPE (goggles, face shield, lab coat, gloves).
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.).
-
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the solid 8-hydrazinyl purine compound to the weigh boat using a clean spatula.
-
Minimize the creation of dust. If the compound is a fine powder, consider using a glove bag or a powder-containment balance enclosure if available.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place a beaker with a stir bar on a stir plate inside the fume hood.
-
Add the desired volume of solvent to the beaker.
-
Slowly and carefully add the weighed solid to the solvent while stirring.
-
Rinse the weigh boat with a small amount of solvent and add the rinsing to the beaker to ensure a complete transfer.
-
Cover the beaker (e.g., with a watch glass) to prevent evaporation and contamination.
-
Continue stirring until the solid is fully dissolved.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated equipment.
-
Dispose of the weigh boat and any other disposable items in the designated hazardous waste container.
-
Decontaminate the work surface.
-
Remove PPE in the correct order and wash hands thoroughly.
-
5.2. Protocol for a Chemical Reaction Involving an 8-Hydrazinyl Purine Compound
-
Setup:
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser, addition funnel) inside the chemical fume hood.
-
Ensure all glassware is clean, dry, and free of any contaminants that could catalyze decomposition.
-
Charge the reaction flask with the 8-hydrazinyl purine compound and solvent as per the experimental plan.
-
-
Reaction:
-
If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Never heat directly with a flame.
-
If adding reagents, do so slowly and in a controlled manner, especially if the reaction is expected to be exothermic.
-
Monitor the reaction closely for any signs of an uncontrolled reaction (e.g., rapid temperature increase, gas evolution, color change).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup.
-
Quench any unreacted hazardous reagents carefully and according to a pre-approved procedure.
-
Perform extractions and other workup steps within the fume hood.
-
-
Cleanup:
-
Clean all glassware thoroughly.
-
Dispose of all waste in the appropriate hazardous waste containers.
-
Decontaminate the work area.
-
Emergency Procedures
6.1. Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's emergency response team.
-
Prevent others from entering the area.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
-
6.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing 8-hydrazinyl purine compounds, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Containers should be clearly labeled with the contents and associated hazards.
Visualization of Key Concepts
Diagram 1: Hazard Diamond for 8-Hydrazinyl Purine Compounds (Generalized)
Caption: A generalized NFPA 704 hazard diamond for 8-hydrazinyl purine compounds.
Diagram 2: Workflow for Safe Handling of 8-Hydrazinyl Purine Compounds
Caption: A simplified workflow for the safe handling of 8-hydrazinyl purine compounds.
Conclusion
8-Hydrazinyl purine compounds are valuable tools in chemical research and drug discovery. However, their inherent reactivity and potential toxicity demand a high level of safety awareness and meticulous handling. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the protocols outlined in this guide, researchers can work with these compounds safely and effectively. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
-
Zhang, L., van Duin, A. C., Zybin, S. V., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of physical chemistry. A, 113(41), 10770–10778. [Link]
-
Kiselev, V. G., & Gritsan, N. P. (2009). Theoretical study of the primary processes in the thermal decomposition of hydrazinium nitroformate. The Journal of physical chemistry. A, 113(41), 11067–11074. [Link]
-
NASA Technical Reports Server. (2025, July 15). Thermal Decomposition of Hydrazine. Retrieved from [Link]
-
Zhang, L., van Duin, A. C., Zybin, S. V., & Goddard, W. A. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Caffeine. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2025). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Molecules, 30(14), 1234. [Link]
-
Organic Chemistry Explained. (2021, September 19). Retrosynthesis 8, Hydroxychloroquine [Video]. YouTube. [Link]
-
MDPI. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]
-
ResearchGate. (n.d.). Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). Retrieved from [Link]
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical reviews, 109(7), 2880–2893. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
Welcome to the technical support guide for the synthesis of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one, also known as 8-hydrazinylguanine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.
The primary and most established route to synthesize 8-hydrazinylguanine is through the nucleophilic aromatic substitution of an 8-haloguanine derivative, typically 8-bromoguanine, with hydrazine.[1] This guide is structured to address common issues encountered during this specific reaction pathway.
Troubleshooting & FAQs
This section is designed in a question-and-answer format to directly address specific experimental challenges.
Q1: My reaction yield is consistently low or zero. What are the most common causes?
Low yield is the most frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Core Causality: The reaction's success hinges on the effective nucleophilic attack of hydrazine on the C8 position of the guanine ring.[1] Any factor that diminishes the reactivity of the nucleophile, compromises the integrity of the starting materials, or promotes side reactions will negatively impact the yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Key Areas to Investigate:
-
Purity of 8-Bromoguanine: The starting material must be of high purity. Contamination with guanine or other impurities will lead to a complex reaction mixture and lower yields.
-
Recommendation: Confirm the identity and purity of your 8-bromoguanine using ¹H NMR and Mass Spectrometry before starting the reaction. If necessary, recrystallize the starting material.
-
-
Quality of Hydrazine: Use anhydrous hydrazine or hydrazine hydrate of a high grade. Water content can affect the reaction kinetics.[2][3] Hydrazine can also degrade over time.
-
Recommendation: Use freshly opened or properly stored hydrazine. Anhydrous conditions are often preferred.
-
-
Reaction Temperature: Temperature control is critical.
-
Too Low: The reaction rate will be impractically slow, leading to incomplete conversion.
-
Too High: Can lead to the degradation of the purine ring or other side reactions. Hydrazine itself can be unstable at high temperatures.
-
Recommendation: Start with established literature protocols, often involving heating at a specific temperature (e.g., 60-100 °C) for a defined period.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Time: Insufficient reaction time will result in unreacted starting material. Conversely, excessively long reaction times can promote the formation of degradation products.
-
Recommendation: Optimize the reaction time by monitoring the disappearance of the 8-bromoguanine spot on a TLC plate.
-
Q2: I see multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The presence of multiple spots indicates a complex reaction mixture, which complicates purification and reduces the yield of the desired product.
Core Causality: The guanine ring system and the hydrazine nucleophile can both participate in undesired reactions under the synthesis conditions.
Potential Side Products & Mitigation Strategies:
| Potential Side Product | Plausible Cause | Mitigation Strategy |
| Unreacted 8-Bromoguanine | Insufficient reaction time, low temperature, or impure hydrazine. | Increase reaction time/temperature incrementally while monitoring via TLC. Ensure high-quality hydrazine is used. |
| Guanine | Debromination of the starting material. | This can occur if the reaction conditions are too harsh or if reducing impurities are present. Ensure an inert atmosphere (e.g., Nitrogen or Argon) if necessary. |
| Ring-Opened Products | Hydrazine can cleave pyrimidine rings under certain conditions, although purines are generally more stable.[3] | Avoid excessively high temperatures or prolonged reaction times. Maintain the recommended reaction conditions strictly. |
| Oxidized Species | Hydrazine can undergo oxidation, and the purine ring itself can be susceptible to oxidative degradation.[4] | Degas the solvent and run the reaction under an inert atmosphere to minimize exposure to oxygen. |
Analytical Approach: To identify the side products, it is highly recommended to perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude reaction mixture. This will provide the molecular weights of the various components, aiding in their identification.
Q3: My product has very low solubility, making work-up and purification difficult. What can I do?
Guanine and its derivatives are notoriously insoluble in many common organic solvents due to strong intermolecular hydrogen bonding.
Core Causality: The planar, hydrogen-bond-rich structure of the purine core leads to strong crystal lattice energy and poor solvation.
Recommended Strategies:
-
Aqueous Basic Work-up: 8-Hydrazinylguanine, like guanine, is amphoteric. It can be dissolved in dilute aqueous bases (e.g., 0.1 M NaOH or NH₄OH) by deprotonating the acidic N-H protons.
-
Protocol: After the reaction, carefully neutralize any excess acid. Add a dilute base to dissolve the crude product. Filter off any insoluble impurities. Then, re-precipitate the product by carefully acidifying the filtrate to its isoelectric point (near neutral pH) with an acid like acetic acid.
-
-
Specialized Solvents: While challenging, some polar aprotic solvents might be effective for purification via recrystallization.
-
Recommendation: Small-scale solubility tests with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be performed. The product might dissolve upon heating.
-
-
Sulfate Salt Formation: Converting the product to its sulfate salt can improve its aqueous solubility, aiding in purification.[5]
-
Protocol: Dissolve the crude product in a minimal amount of dilute sulfuric acid. Insoluble impurities can be filtered off. The product can then be isolated from the filtrate.
-
Appendix
Appendix A: Baseline Experimental Protocol
This protocol is a generalized starting point based on common procedures for nucleophilic substitution on 8-bromoguanine. Note: This should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-bromoguanine (1.0 eq) in a suitable solvent (e.g., water or an alcohol/water mixture).
-
Addition of Hydrazine: Add hydrazine hydrate (a significant excess, e.g., 10-20 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase like Dichloromethane:Methanol, 9:1 v/v with a few drops of acetic acid). The reaction is complete when the 8-bromoguanine spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water and then with a solvent like ethanol or ether to remove residual hydrazine.
-
-
Purification:
-
Follow the recommendations in Q3 for purification. A common method is to dissolve the crude solid in a dilute aqueous base, filter, and re-precipitate by neutralizing with acetic acid.
-
Dry the final product under vacuum.
-
Appendix B: Visualization of the Core Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [4] The reaction of hydrazine with pyrimidine bases (1967) | D.M. Brown | 12 Citations [scispace.com]
- 4. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1H-purin-6(7H)-one sulfate | C5H7N5O5S | CID 135602148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Oxidative Degradation of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
Welcome to the technical support center for 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting, and best practices for handling this compound. Given its structural features—a guanine core substituted with a highly reactive hydrazinyl group at the C8 position—this molecule is particularly susceptible to oxidative degradation, which can compromise experimental results and product stability.
The core of the molecule resembles guanine, which is the most easily oxidized of the nucleic acid bases.[1][2] The addition of a hydrazinyl moiety further increases this susceptibility, as hydrazines are well-known reducing agents that are readily oxidized by atmospheric oxygen, a reaction often catalyzed by trace metal ions.[3] This guide provides actionable protocols and explains the chemical principles behind them to ensure the integrity of your research.
Section 1: Understanding the Degradation Pathway
The primary stability concern for this compound is oxidation. The degradation can occur at two main sites: the C8-hydrazinyl group and the purine ring itself. The most likely product of purine oxidation at the C8 position is the formation of an 8-oxo-guanine derivative, a well-documented oxidative damage product in DNA.[1][4][5] The hydrazine group can be oxidized to a diazene intermediate, which can then decompose to release nitrogen gas. These reactions are often accelerated by light, elevated temperatures, the presence of dissolved oxygen, and trace metal contaminants.
Below is a diagram illustrating the probable oxidative degradation pathways.
Caption: Proposed oxidative degradation pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the initial visual signs of degradation?
A: The solid compound, typically a white or off-white powder, may develop a yellow or brownish tint upon exposure to air and light. In solution, degradation is often indicated by a rapid color change to yellow or brown. This is a common observation for the oxidation of hydrazine-containing compounds.
Q2: What are the optimal storage conditions for the solid compound?
A: To maximize shelf-life, the solid compound should be stored under the following conditions:
-
Temperature: -20°C or -80°C. Low temperatures drastically slow the rate of chemical degradation.
-
Atmosphere: Under an inert gas (Argon or Nitrogen). This displaces oxygen, the primary oxidant.[3]
-
Light: In an amber or opaque vial to protect from light-induced degradation.
-
Moisture: In a desiccated environment. Ensure the container is tightly sealed to prevent moisture ingress.
Q3: What are the best practices for preparing solutions to minimize oxidation?
A: Solution preparation is a critical step where significant degradation can occur.
-
Solvent Choice: Use high-purity, HPLC-grade solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. For aqueous buffers, ensure they are freshly prepared with high-purity water (e.g., 18 MΩ·cm).
-
Solvent Degassing: Before use, thoroughly degas all solvents to remove dissolved oxygen. This can be achieved by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Perform all manipulations, including weighing and dissolution, inside a glove box or under a steady stream of an inert gas.
-
Work Quickly: Prepare solutions immediately before use whenever possible.
Q4: Are there any compatible antioxidants that can be added to solutions?
A: While adding antioxidants can help, their compatibility and potential interference with downstream experiments must be verified.
-
Thiols: Compounds like glutathione (GSH) or N-acetylcysteine (NAC) are effective radical scavengers.[6] However, they can potentially react with other components in your assay.
-
Ascorbic Acid (Vitamin C): A common water-soluble antioxidant. It is effective but can also degrade, especially in the presence of metal ions.
-
Uric Acid: An endogenous antioxidant that effectively scavenges a variety of reactive oxygen species.[6][7]
Always run a control experiment with the antioxidant alone to ensure it does not interfere with your assay's readout.
Q5: How can I analytically monitor the stability and purity of my compound?
A: Regular analytical checks are crucial for verifying compound integrity.
-
HPLC-UV: The most common method. Develop a stability-indicating method where the parent peak is well-resolved from any degradation products. Monitor the appearance of new peaks and the decrease in the main peak area over time. A photodiode array (PDA) detector is useful for comparing UV spectra to identify impurities.[8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides mass information for the parent compound and any degradation products, aiding in their identification.[9] This is particularly useful for confirming the mass of suspected oxidized species like the 8-oxo derivative.
-
NMR Spectroscopy: Can provide detailed structural information but is less sensitive than HPLC for quantitative analysis of low-level impurities.
Section 3: Troubleshooting Guide
This table addresses common problems encountered during the handling and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution & Explanation | Verification Step |
| Solution turns yellow/brown immediately upon preparation. | Rapid Aerial Oxidation. Dissolved oxygen in the solvent is reacting with the compound. | Prepare the solution using degassed solvents under an inert atmosphere (N₂ or Ar). Causality: Removing oxygen, a key reactant, prevents the oxidation reaction from occurring.[3] | The solution should remain colorless for a significantly longer period. |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of Active Compound. The compound has degraded in the stock solution or during experimental setup. | Prepare fresh stock solutions for each experiment. Aliquot stock solutions into single-use vials, blanket with argon, and store at -80°C. Causality: This minimizes freeze-thaw cycles and repeated exposure to atmospheric oxygen. | Test a freshly prepared sample alongside an older stock solution via HPLC-UV to quantify purity.[8] |
| New peaks appear in HPLC chromatogram over a short time. | Ongoing Degradation. The compound is unstable in the chosen solvent or buffer system. | Evaluate stability in different solvents (e.g., DMSO vs. DMF). If using aqueous buffers, assess stability across a pH range (e.g., pH 6.0 vs. 7.4). Causality: Hydrazine oxidation can be pH-dependent, often accelerating in alkaline conditions. | Perform a time-course stability study using HPLC, analyzing samples at t=0, 2, 4, 8, and 24 hours. |
| Precipitate forms in aqueous buffer after dilution from DMSO stock. | Poor Aqueous Solubility. The compound is "crashing out" of the solution when the solvent environment changes from organic to aqueous. | Decrease the final concentration in the assay. Increase the percentage of DMSO in the final solution (ensure it's compatible with your assay, typically <0.5%). Use a solubilizing agent if permissible. | Visually inspect for clarity. Centrifuge the sample and analyze the supernatant by HPLC to confirm the concentration has not dropped. |
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation and Storage of Inert Stock Solutions
This protocol provides a step-by-step workflow for preparing a stock solution with minimal oxidative degradation.
Caption: Workflow for preparing and storing stock solutions.
Protocol 4.2: Stability Assessment in Aqueous Buffer
-
Prepare Stock: Prepare a concentrated stock solution (e.g., 10 mM) in degassed DMSO following Protocol 4.1.
-
Prepare Buffers: Prepare the desired aqueous buffer (e.g., 100 mM Phosphate Buffer, pH 7.4). Degas the buffer thoroughly by sparging with Argon.
-
Dilution: Dilute the DMSO stock into the degassed aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent (e.g., 1%).
-
Incubation: Store the final solution under controlled conditions (e.g., at room temperature, protected from light).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time to determine its stability profile in the aqueous medium.
References
-
Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. Chemical Research in Toxicology. Available at: [Link]
-
Murase T. et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences. Available at: [Link]
-
Detection of Purine Metabolite Uric Acid with Picolinic-Acid-Functionalized Metal–Organic Frameworks. ACS Applied Materials & Interfaces. Available at: [Link]
-
Simultaneous detection of purine metabolites by membrane modified electrochemical sensors. ResearchGate. Available at: [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. Available at: [Link]
-
Comprehensive measurement of purines in biological samples. Frontiers in Bioscience-Landmark. Available at: [Link]
- Process for removing residual hydrazine from caustic solutions. Google Patents.
-
Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center. Available at: [Link]
- Methods and systems for neutralization of hydrazine. Google Patents.
-
2-Amino-1H-purin-6(7H)-one sulfate. PubChem. Available at: [Link]
-
Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. Applied and Environmental Microbiology. Available at: [Link]
-
Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants. Available at: [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. Antioxidants. Available at: [Link]
-
Resveratrol increases rate of apoptosis caused by purine analogues in malignant lymphocytes of chronic lymphocytic leukemia. BMC Cancer. Available at: [Link]
-
Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Journal of the Chemical Society C: Organic. Available at: [Link]
-
8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification. Experimental & Molecular Medicine. Available at: [Link]
-
Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Pharmaceuticals. Available at: [Link]
-
Glutathione-Mediated Neuroprotective Effect of Purine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Available at: [Link]
-
The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. Antioxidants. Available at: [Link]
-
Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences. Available at: [Link]
-
2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride. Chemsrc. Available at: [Link]
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]
-
8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
-
Purin-8(9h)-one, 6-amino-7-(2-hydroxyethyl)-. NIST WebBook. Available at: [Link]
-
Calculation of the Stabilization Energies of Oxidatively Damaged Guanine Base Pairs with Guanine. International Journal of Molecular Sciences. Available at: [Link]
-
The oxidation of guanine to form 8-oxoguanine. Guanine spontaneously... ResearchGate. Available at: [Link]
Sources
- 1. 8-oxo-7,8-dihydroguanine: Link to gene expression, aging and defense against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutathione-Mediated Neuroprotective Effect of Purine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 9. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Substituted Purines from Hydrazine Impurities
Welcome to the technical support center for the purification of 8-substituted purine preparations. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual hydrazine in their synthetic products. Hydrazine and its derivatives are common reagents in the synthesis of purine analogs, but their potential genotoxicity necessitates their removal to very low levels in final products.[1] This resource provides in-depth, practical guidance in a question-and-answer format to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Quantification
Question 1: I suspect my 8-substituted purine sample is contaminated with hydrazine. What are the most reliable methods for detecting and quantifying this impurity at low ppm levels?
Answer:
Detecting residual hydrazine, a small, highly polar molecule lacking a strong chromophore, presents a significant analytical challenge, especially at the low ppm levels required for pharmaceutical applications.[1] Direct analysis is often hindered by matrix interference from the active pharmaceutical ingredient (API) and related impurities.[1] Therefore, derivatization is the cornerstone of most sensitive and specific analytical methods for hydrazine.
The most widely accepted and robust methods involve derivatization followed by chromatographic separation and detection. Here’s a breakdown of the recommended approaches:
-
Reverse-Phase High-Performance Liquid Chromatography with UV/Visible Detection (RP-HPLC-UV/Vis) after Derivatization: This is a highly effective and accessible method.
-
Mechanism: Hydrazine is reacted with a derivatizing agent that attaches a chromophore, making it easily detectable by UV/Vis spectroscopy.[1] A common and effective reagent is p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a yellow azine complex with a maximum absorption at around 455 nm.[2] Another excellent option is 2-Hydroxy-1-Naphthalaldehyde (HNA), which forms a hydrazone product with a maximum UV absorbance at 406/424 nm, shifting it into the visible range and away from most API and impurity absorbances.[1][3]
-
Advantages: This method offers high sensitivity (detection limits as low as 0.25 ppm), accuracy, and selectivity, as the derivatization product can be chromatographically separated from the API and other impurities.[1]
-
-
Gas Chromatography (GC) with Various Detectors after Derivatization: GC is another powerful technique for hydrazine analysis.
-
Mechanism: Hydrazine is typically derivatized to a more volatile and thermally stable compound. A common approach is to react it with acetone to form acetone azine, which can then be analyzed by GC.[4][5]
-
Detectors: A Flame Ionization Detector (FID) can be used, but for higher sensitivity and specificity, a Nitrogen-Phosphorus Detector (NPD) is recommended.[6] For unequivocal identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[5][6]
-
Headspace GC-MS: This variation offers excellent sensitivity (LOQ as low as 0.1 ppm) by analyzing the volatile derivatization product in the headspace of the sample vial, minimizing matrix effects.[5]
-
-
Spectrophotometric Methods: For a rapid and simple estimation, colorimetric methods can be employed.[2]
-
Mechanism: As mentioned earlier, the reaction of hydrazine with p-dimethylaminobenzaldehyde produces a colored complex whose absorbance can be measured with a spectrophotometer.[2][7]
-
Limitations: While simple and rapid, this method can be prone to interference from other hydrazine derivatives and may not offer the same level of specificity and quantification as chromatographic methods.[4]
-
Table 1: Comparison of Analytical Methods for Hydrazine Quantification
| Method | Principle | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| RP-HPLC-UV/Vis (with Derivatization) | Chromatographic separation of a derivatized, UV-active product.[1] | 0.25 ppm[1] | High sensitivity, specificity, and accuracy. Widely available instrumentation. | Requires a derivatization step. |
| GC-FID/NPD (with Derivatization) | Chromatographic separation of a volatile derivative.[4] | ng/mL levels | Good sensitivity and selectivity, especially with NPD. | Requires derivatization and can have issues with sample matrix contamination.[5] |
| Headspace GC-MS (with Derivatization) | GC-MS analysis of the volatile derivative in the headspace.[5] | 0.1 ppm[5] | Excellent sensitivity and specificity, minimizes matrix effects. | Requires specialized headspace instrumentation. |
| Spectrophotometry/Colorimetry | Formation of a colored complex with a specific reagent.[2][7] | 0.6 µg/g (0.6 ppm)[7] | Simple, rapid, and cost-effective.[2] | Prone to interferences, less specific than chromatographic methods.[4] |
Purification Strategies
Question 2: My 8-substituted purine is contaminated with hydrazine. What are the most effective purification methods to remove it?
Answer:
The choice of purification method depends on the physicochemical properties of your 8-substituted purine (e.g., solubility, stability) and the level of hydrazine contamination. A multi-step approach may be necessary to achieve the desired purity.
1. Recrystallization: The First Line of Defense
Recrystallization is a powerful and often underestimated technique for purifying solid organic compounds.[8][9] It relies on the difference in solubility of the desired compound and the impurity in a given solvent at different temperatures.[10][11]
-
Why it works for hydrazine removal: Hydrazine is a small, highly polar molecule. By choosing a solvent system where your 8-substituted purine has good solubility at elevated temperatures and poor solubility at lower temperatures, while hydrazine remains soluble at all temperatures, you can selectively crystallize your pure product, leaving the hydrazine impurity in the mother liquor.[11]
-
Causality behind solvent selection: The principle of "like dissolves like" is a good starting point.[8] Since purines have both polar and non-polar characteristics depending on their substituents, a range of solvents should be tested.[12] For polar purines, solvents like methanol or ethanol might be suitable. For less polar derivatives, dichloromethane/methanol or even hexane/ethyl acetate mixtures could be effective.[12]
Experimental Protocol: Step-by-Step Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane) at room temperature and upon heating.[8] The ideal solvent will dissolve your compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 8-substituted purine in the minimum amount of the chosen hot solvent.[8][11]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10][11]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[8][10] Slow cooling promotes the formation of larger, purer crystals.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[9][10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the hydrazine.[10]
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purified product and the mother liquor using one of the analytical methods described in Question 1 to determine the effectiveness of the recrystallization.
dot
Caption: Workflow for Purine Purification by Recrystallization.
2. Chromatographic Purification: For More Challenging Separations
When recrystallization is insufficient, flash column chromatography is the next logical step.
-
Normal-Phase Chromatography: For relatively non-polar 8-substituted purines, silica gel chromatography with solvent systems like hexane/ethyl acetate or dichloromethane/methanol can be effective.[12]
-
Reverse-Phase Chromatography (C18): For more polar purines, C18 reverse-phase chromatography is often a better choice.[12] A modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp peaks.[12]
-
Amine-Functionalized Silica: This stationary phase can be particularly useful for purifying basic compounds like purines and can be used with normal-phase solvent systems.[12]
3. Scavenger Resins: A Targeted Approach
Scavenger resins are functionalized polymers designed to react with and remove specific types of impurities.
-
Mechanism: Resins with aldehyde or other electrophilic functional groups can react with the nucleophilic hydrazine, covalently binding it to the solid support. The resin can then be easily filtered off, leaving the purified purine in solution. Polymer-supported benzylhydrazines can also be used to scavenge electrophiles that react with hydrazine.[13]
-
Advantages: This method is highly selective and can be very effective for removing trace amounts of hydrazine. It can be used as a final polishing step after other purification methods.
-
Considerations: The choice of scavenger resin will depend on the specific reactivity of your 8-substituted purine to ensure it does not also react with the resin.
Troubleshooting Common Issues
Question 3: I've tried recrystallization, but my 8-substituted purine oils out instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common problem, and here are several strategies to address it:
-
Reduce the Solvent Polarity: If you are using a very polar solvent, try a slightly less polar one, or a mixed solvent system.
-
Use a Mixed Solvent System: Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[11]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Cool More Slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature very slowly before placing it in an ice bath.
Question 4: After purification, I still detect a low level of hydrazine. How can I remove these last traces?
Answer:
Removing the final traces of a genotoxic impurity like hydrazine is critical. Here are some polishing techniques:
-
Second Recrystallization: A second recrystallization from a different solvent system can often remove residual impurities.
-
Scavenger Resin Treatment: As mentioned earlier, passing a solution of your compound through a bed of an appropriate scavenger resin is an excellent way to remove trace amounts of hydrazine.
-
Azeotropic Distillation (for volatile hydrazine): If your 8-substituted purine is thermally stable, you may be able to remove residual hydrazine by co-distilling with a solvent that forms an azeotrope with hydrazine. This is a more advanced technique and requires careful consideration of the properties of your compound.
dot
Caption: Decision Tree for Purifying 8-Substituted Purines.
By systematically applying these analytical and purification strategies, you can effectively remove hydrazine impurities from your 8-substituted purine preparations, ensuring the quality and safety of your compounds for downstream applications.
References
-
Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019). MDPI. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Determination of Hydrazine in Wastewater: Measurement. NANOLAB. [Link]
-
A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. (2016). PubMed. [Link]
-
Gas chromatographic determination of residual hydrazine and morpholine in boiler feed water and steam condensates. IAEA International Nuclear Information System. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. (2009). ResearchGate. [Link]
-
New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. (2004). PubMed. [Link]
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. [Link]
-
One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ResearchGate. [Link]
-
Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Recrystallization. IGNOU. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. FINEAMIN. [Link]
-
CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Accepta. [Link]
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Recrystallization. University of Missouri-St. Louis. [Link]
-
Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. (2019). PMC. [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
- Synthesis of purine derivatives.
-
Organic Scavenger Description Applications. Indion Resins. [Link]
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Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (2020). MDPI. [Link]
- Process for the removal of impurities
-
Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. (2022). MDPI. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2022). PMC. [Link]
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A new synthesis of purines. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
- A process for the removal of impurities
-
Phenylhydrazine. Organic Syntheses Procedure. [Link]
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v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part XIII. Reaction of 8-azapurines with bifunctional nucleophiles. RSC Publishing. [Link]
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A synthesis of purine arabinosides. PMC. [Link]
-
Structure of 8-purine derivatives with heterocyclic fragments. ResearchGate. [Link]
- Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
-
Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Towards the Use of Adsorption Methods for the Removal of Purines from Beer. (2021). PMC. [Link]
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. (2023). ResearchGate. [Link]
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Technical Support Center: Purification Strategies for 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one using Reverse-Phase Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one. This resource is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of purifying polar, basic heterocyclic compounds via reverse-phase high-performance liquid chromatography (RP-HPLC).
The unique structure of this compound—possessing multiple polar functional groups (amine, hydrazine, purinone core)—presents distinct challenges for standard RP-HPLC methods.[1] This guide provides a series of in-depth, question-and-answer-based troubleshooting protocols and foundational explanations to empower you to develop robust and efficient purification strategies.
Section 1: Understanding the Core Challenges
The primary difficulties in purifying this molecule stem from two key properties:
-
High Polarity: The compound is rich in nitrogen and oxygen atoms, making it highly hydrophilic. In reverse-phase chromatography, which separates compounds based on their hydrophobicity, such polar molecules have weak interactions with the non-polar stationary phase (like C18), leading to poor or no retention.[1][2]
-
Basicity: The amino and hydrazinyl functional groups are basic. On traditional silica-based columns, these basic groups can interact strongly with residual acidic silanol groups on the silica surface.[3][4] This secondary interaction is a primary cause of significant peak tailing, which compromises resolution and quantification accuracy.[3]
This guide will directly address how to overcome these challenges through strategic selection of mobile phases, additives, column chemistry, and other chromatographic parameters.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing little to no retention of my compound. It elutes at or near the solvent front. Why is this happening and what can I do?
Answer:
This is the most common issue for highly polar analytes like your purine derivative. It occurs because the molecule has a much stronger affinity for the polar mobile phase than for the hydrophobic C18 stationary phase.[1] Here’s how to systematically address it:
-
Causality: In RP-HPLC, retention is driven by the partitioning of the analyte between the mobile and stationary phases. Your polar compound remains solvated in the aqueous mobile phase and is swept through the column with little to no interaction.
-
Solutions Ranked by Invasiveness:
-
Increase Aqueous Content: Start with a very high percentage of the aqueous phase in your gradient (e.g., 98-100% water/buffer) and hold it for several column volumes before starting the organic gradient. This maximizes the chance for any weak hydrophobic interaction to occur.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with stationary phases that include polar functional groups. This design provides an alternative interaction mechanism, enhancing the retention of polar compounds that are poorly retained on traditional C18 phases.[1][3]
-
Introduce Ion-Pairing Reagents: This is a powerful technique for retaining charged or ionizable polar compounds.[5] An anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate or hexane sulfonate) is added to the mobile phase. It forms a neutral ion pair with your protonated basic analyte, increasing its overall hydrophobicity and promoting retention on the C18 column.[6][7]
-
Consider an Alternative Mode (HILIC): If retention is still insufficient, your molecule may be better suited for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a high-organic mobile phase, eluting compounds in order of increasing polarity—the opposite of reverse-phase.[8]
-
Q2: My peak for the purine is broad and asymmetrical (tailing). How can I improve the peak shape?
Answer:
Peak tailing for this compound is almost certainly caused by secondary interactions between the basic amine/hydrazinyl groups and acidic silanol groups on the silica support of the stationary phase.[3][4] This creates multiple interaction energies, causing some molecules to be retained longer and elute slowly, creating a "tail".
-
Causality: Ionized silanols (Si-O⁻) on the stationary phase surface can form strong ionic bonds with the protonated basic sites (e.g., -NH3⁺) on your analyte. This interaction is often stronger than the desired hydrophobic partitioning, leading to poor peak symmetry.
-
Solutions:
-
Lower the Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH between 2.5 and 3.0.[1][9] At this low pH, the majority of surface silanols are protonated (Si-OH) and thus neutral, which minimizes the unwanted ionic interactions.[10]
-
Use a Mobile Phase Additive (Modifier):
-
Trifluoroacetic Acid (TFA): Typically used at 0.05-0.1%, TFA is highly effective. It acts as both a pH modifier and a strong ion-pairing agent, masking the silanol groups and improving peak shape dramatically.[11] However, be aware that TFA can suppress ionization in mass spectrometry (MS) and can be difficult to remove from the column.
-
Formic Acid (FA): Also used at 0.1%, formic acid is a weaker acid than TFA but is much more compatible with MS detection.[12] It is often sufficient for modern, high-purity, end-capped columns.
-
Triethylamine (TEA): In some cases, adding a small amount of a competing base like TEA (0.1%) can saturate the active silanol sites, preventing your analyte from interacting with them.[10] This is typically more common in normal-phase but can be effective in RP.
-
-
Choose a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has fewer acidic silanol groups. Furthermore, they are "end-capped"—a process that chemically treats the surface to block most of the remaining silanols. Using such a column is a fundamental step in preventing peak tailing for basic compounds.[3]
-
Section 3: Visualized Workflows and Protocols
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a systematic approach to diagnosing and solving issues related to asymmetrical peaks, such as tailing or fronting.
Caption: A decision tree for troubleshooting poor HPLC peak shape.
Protocol: Systematic Method Development for this compound
This protocol provides a logical flow for developing a robust purification method from scratch.
Objective: To achieve a retention factor (k) > 2, a USP tailing factor (T) < 1.5, and baseline resolution from impurities.
Step-by-Step Methodology:
-
Column Selection:
-
Start with a modern, high-purity, end-capped C18 column (e.g., particle size 1.8-3.5 µm). A polar-embedded phase is highly recommended as a first choice.[1]
-
-
Sample Preparation:
-
Mobile Phase Preparation:
-
Aqueous (A): HPLC-grade water with 0.1% Formic Acid (for MS compatibility) or 0.1% TFA (for best peak shape with UV detection).
-
Organic (B): HPLC-grade Acetonitrile with the same concentration of the same acidifier (0.1% FA or TFA).
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Gradient:
-
0-2 min: 2% B (Hold to ensure retention)
-
2-15 min: 2% to 95% B (Broad gradient to find elution point)
-
15-17 min: 95% B (Column wash)
-
17-20 min: Re-equilibrate at 2% B
-
-
Detection: UV, at the absorbance maximum of the purine.
-
-
Analysis and Optimization:
-
If no retention: Switch to an ion-pairing method or a HILIC column.
-
If poor peak shape: Confirm the acidifier is working. If using FA and tailing persists, switch to TFA. Ensure you are using a high-quality, end-capped column.
-
If retention is observed: Modify the gradient to improve resolution around your target peak. A good starting point is to create a shallower gradient that spans ±15% of the organic concentration at which your compound eluted in the scouting run.
-
The logical progression of this protocol is illustrated below.
Caption: Logical flow for RP-HPLC method development for polar basic compounds.
Section 4: Data & Parameter Summary Tables
Table 1: Recommended Starting Conditions for RP-HPLC Method Development
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Stationary Phase | Polar-Embedded or Polar-Endcapped C18, ≤3.5 µm | Enhances retention of polar analytes and reduces silanol interactions.[1][3] |
| Mobile Phase A | HPLC-Grade Water + 0.1% Formic Acid (MS) or 0.1% TFA (UV) | Low pH suppresses silanol activity. TFA provides superior peak shape but can suppress MS signal.[9][11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or 0.1% TFA | Acetonitrile generally provides lower backpressure and different selectivity than methanol.[14] |
| pH Control | Target pH 2.5 - 3.5 | Ensures basic functional groups are protonated and silanols are neutral, minimizing peak tailing.[10][15] |
| Gradient | Start at 2-5% B, hold for 2-3 CV, then ramp to 95% B | A low starting organic percentage is critical for retaining highly polar compounds.[16] |
| Temperature | 30 - 40 °C | Elevated temperature can improve efficiency by lowering mobile phase viscosity, but check compound stability. |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 95:5 A:B) | Prevents peak distortion caused by injecting a sample in a solvent stronger than the mobile phase.[1][13] |
Table 2: Comparison of Common Mobile Phase Additives for Purine Analysis
| Additive | Typical Conc. | Pros | Cons |
| Formic Acid (FA) | 0.1% | - Excellent MS compatibility- Good pH control for suppressing silanol activity | - May not be sufficient to eliminate tailing on older or lower-quality columns- Weaker ion-pairing effect than TFA |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | - Excellent for eliminating peak tailing due to strong acidity and ion-pairing effects[11]- Very effective at masking active silanol sites | - Causes significant ion suppression in ESI-MS- Can be difficult to flush from a column, potentially affecting future analyses[1] |
| Phosphate Buffer | 10-50 mM | - Provides robust and precise pH control- Can improve peak shape and stabilize retention times[1][17] | - Not volatile; incompatible with MS- Can precipitate at high organic concentrations; requires rigorous system flushing |
| Alkyl Sulfonate (Ion-Pair) | 5-10 mM | - Dramatically increases retention of polar, basic analytes[5]- Can significantly alter selectivity | - Requires long column equilibration times- Not MS-friendly- Can be difficult to remove from the column, often requiring a dedicated column[1] |
References
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee - pgeneral.com. Retrieved from [Link]
-
Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Separation of Purine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Ion Pairing Reagents For Hplc. (n.d.). Loba Chemie. Retrieved from [Link]
-
HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited - Zendesk. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025, July 4). Separation Science. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Retrieved from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]
-
Analysis of Purine Content in Foods Using HPLC. (n.d.). Shimadzu. Retrieved from [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed. Retrieved from [Link]
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- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
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- 5. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 6. Ion Pairing Reagents For Hplc [lobachemie.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. researchgate.net [researchgate.net]
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- 10. 相关内容暂不可用 [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 16. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 17. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing Hydrazone Formation with 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one. This purine derivative is a valuable building block in medicinal chemistry, often utilized for the synthesis of hydrazone-based compounds with potential therapeutic activities.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the reaction kinetics and overall success of your experiments involving its condensation with ketones.
Understanding the Reaction: The "Why" Behind the "How"
The reaction between this compound and a ketone is a nucleophilic addition-elimination reaction that forms a hydrazone.[3][4] The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate called a carbinolamine.[5] This is followed by the rate-limiting step at neutral pH: the dehydration of the carbinolamine to yield the final hydrazone product.[6]
The kinetics of this reaction are influenced by several factors, including the electronic properties of both reactants, pH, solvent, temperature, and the presence of catalysts.[3][6][7][8][9] Understanding these factors is crucial for troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
1. Slow or Incomplete Reaction
Question: My reaction between this compound and my ketone is extremely slow, or the starting materials are never fully consumed, even after prolonged reaction times. What could be the cause, and how can I improve the reaction rate?
Answer: Slow or incomplete reactions are a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
pH is Not Optimal: The rate of hydrazone formation is highly pH-dependent.[10][11]
-
The "Why": At low pH, the hydrazine becomes protonated and non-nucleophilic, slowing down the initial attack on the ketone.[12] At high pH, the dehydration of the tetrahedral intermediate is slow because it is not efficiently acid-catalyzed.[10] For most hydrazone formations, the optimal pH is typically weakly acidic, around 4-6.[10][11]
-
The "How": Add a catalytic amount of a weak acid, such as acetic acid or trifluoroacetic acid, to your reaction mixture.[3][4][13] Monitor the pH and adjust as necessary. You can also explore using acidic resins which can act as a catalyst.[3][4]
-
-
Steric Hindrance: The structure of your ketone can significantly impact the reaction rate.
-
The "Why": Bulky substituents on the ketone can sterically hinder the approach of the hydrazine nucleophile, slowing down the initial addition step.
-
The "How": If possible, consider using a less sterically hindered ketone. If the ketone structure is fixed, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.
-
-
Electronic Effects: The electronic properties of the ketone play a crucial role.
-
The "Why": Electron-withdrawing groups on the ketone make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, generally leading to faster reaction rates.[6] Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing the reaction.
-
The "How": While you may not be able to change the ketone's electronics, understanding this effect helps in predicting reaction times and setting appropriate expectations. For less reactive ketones, consider the other optimization strategies outlined here.
-
-
Solvent Choice: The polarity of the solvent can influence reaction kinetics.[3][4]
-
The "Why": The effect of solvent polarity can be complex and depends on the specific reactants. In some cases, polar solvents can stabilize the transition state and accelerate the reaction.[3][4] For less reactive molecules, the effect of solvent polarity can be more pronounced.[3][4]
-
The "How": If your reaction is sluggish in a non-polar solvent, try switching to a more polar aprotic solvent like DMF or DMSO.[14] Conversely, for some systems, less polar solvents might be more effective.[4] It is often beneficial to screen a few different solvents.
-
-
Inadequate Temperature: Temperature directly affects the rate of chemical reactions.[7][8][9]
-
The "Why": Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the reaction rate.[7]
-
The "How": If the reaction is slow at room temperature, consider gently heating the reaction mixture.[13][14] Be mindful of the stability of your reactants and products at elevated temperatures. Monitoring the reaction by TLC is crucial to avoid decomposition.[13]
-
-
Catalyst Absence or Inefficiency:
-
The "Why": Acid catalysis is often essential for efficient hydrazone formation.[3][4][11] Aniline and its derivatives can also act as nucleophilic catalysts, accelerating the reaction.[6][15]
-
The "How": Ensure you have added a suitable acid catalyst. If the reaction is still slow, you could explore the use of an aniline-based catalyst.[15]
-
Workflow for Troubleshooting Slow Reactions
Caption: Troubleshooting workflow for slow hydrazone formation.
2. Formation of Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired hydrazone. Here are some common side reactions and how to mitigate them:
-
Azine Formation:
-
The "Why": Hydrazine can react with two equivalents of the ketone to form an azine. This is more likely to occur if the ketone is in large excess or if the reaction conditions favor further condensation.
-
The "How": Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the this compound.[13] Careful control of the stoichiometry is key.
-
-
Decomposition of Starting Materials or Product:
-
The "Why": Purine derivatives and hydrazones can be sensitive to harsh conditions. High temperatures, strong acids, or prolonged reaction times can lead to decomposition.
-
The "How": Monitor the reaction closely using TLC to determine the optimal reaction time.[13] Avoid excessive heating. If decomposition is observed, try running the reaction at a lower temperature for a longer period.
-
-
Hydrolysis of the Hydrazone:
-
The "Why": Hydrazone formation is a reversible reaction, and the presence of excess water can lead to hydrolysis back to the starting materials.[13]
-
The "How": Use anhydrous solvents and reagents if possible. If the reaction must be run in the presence of water, you may need to use a dehydrating agent or remove water as it is formed (e.g., using a Dean-Stark apparatus for higher temperature reactions).
-
3. Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying my hydrazone product. It is either an oil, or it is difficult to separate from the starting materials or byproducts. What are some effective purification strategies?
Answer: Purification can be challenging, but a systematic approach can lead to a pure product.
-
Crystallization:
-
The "How": If your product is a solid, crystallization is often the most effective purification method. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then let it cool slowly. If a single solvent is not effective, try a solvent/anti-solvent system (e.g., dissolving in a polar solvent and adding a non-polar anti-solvent until turbidity is observed, then cooling). Common solvent systems for hydrazones include hexane/ethyl acetate.[13]
-
-
Column Chromatography:
-
The "How": If crystallization is not successful, column chromatography is a versatile alternative.[13]
-
Choosing a Solvent System: Use TLC to determine an appropriate solvent system that gives good separation between your product and impurities (aim for an Rf of 0.2-0.4 for your product). A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone).
-
Running the Column: Pack the column with silica gel, load your crude product dissolved in a minimal amount of the eluent, and elute with your chosen solvent system. Collect fractions and analyze them by TLC to identify the pure product.[13]
-
-
-
Product Precipitation:
-
The "How": In some cases, the hydrazone product may precipitate directly from the reaction mixture upon cooling.[13] If so, it can be collected by filtration, washed with a cold solvent to remove impurities, and then dried.
-
FAQs: Quick Reference Guide
Q1: What is the typical reaction time for hydrazone formation with this compound?
A1: Reaction times can vary significantly, from a few hours to several days, depending on the factors discussed above (ketone reactivity, temperature, catalyst, etc.). It is essential to monitor the reaction progress by TLC to determine when it is complete.[13]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method.[13] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[13] UV visualization is often sufficient for purine-containing compounds.
Q3: What are the best analytical techniques to confirm the structure of my synthesized hydrazone?
A3: A combination of spectroscopic techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools. In ¹H NMR, you should see the disappearance of the ketone's α-protons and the appearance of new signals for the hydrazone. In ¹³C NMR, the carbonyl carbon signal of the ketone will be replaced by a new signal for the C=N carbon of the hydrazone.[13] The disappearance of the NH2 protons of the hydrazine can also be observed.[2]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[13]
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the ketone and the appearance of a C=N stretch for the hydrazone.[13]
Q4: Can I use aldehydes instead of ketones in this reaction?
A4: Yes, aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. The principles and troubleshooting steps outlined in this guide are also applicable to reactions with aldehydes.
Q5: Are there any safety precautions I should be aware of when working with hydrazines?
A5: Hydrazine and its derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for this compound and any other reagents before starting your experiment.
Experimental Protocols
General Protocol for Hydrazone Synthesis
-
To a solution of the ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), add this compound (1.0-1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., 2-3 drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.[13]
Protocol for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable eluent.
-
On a TLC plate, spot the starting ketone, this compound, and a co-spot of both.
-
As the reaction proceeds, take small aliquots and spot them on the TLC plate.
-
Develop the plate and visualize under UV light.
-
The reaction is complete when the starting material spots have disappeared and a single product spot is observed.
Quantitative Data Summary
| Factor | Effect on Reaction Rate | Recommended Action |
| pH | Optimal rate typically in the weakly acidic range (pH 4-6)[10][11] | Add a catalytic amount of a weak acid (e.g., acetic acid). |
| Temperature | Increasing temperature generally increases the rate.[7][8][9] | Gently heat the reaction if it is slow at room temperature. |
| Ketone Structure | Electron-withdrawing groups and less steric hindrance increase the rate.[6] | For unreactive ketones, use more forcing conditions. |
| Solvent | Polarity can influence the rate; polar aprotic solvents are often effective.[3][4][14] | Screen different solvents to find the optimal one for your system. |
| Catalyst | Acid catalysis is often necessary; nucleophilic catalysts can also be used.[3][4][6][11][15] | Ensure a catalyst is present. |
Reaction Mechanism Overview
Caption: Simplified mechanism of hydrazone formation.
References
- Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- de Souza, A. C. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13349–13355.
- Lehn, J.-M., et al. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
- BenchChem. (2025).
- de Souza, A. C. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13349-13355.
- Bane, S. L., & Kool, E. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange.
- Al-Ghananeem, A. M., et al. (2013).
- Dirksen, A., & Dawson, P. E. (2008).
- Gao, J., & Kool, E. T. (2015). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Journal of the American Chemical Society, 137(23), 7444–7451.
- Hein, J. E., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- ResearchGate. (n.d.). Optimization of the Condensation Reaction.
- Vrdoljak, V., et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 45(44), 20743-20755.
- Wikipedia. (2023). Wolff–Kishner reduction. Wikipedia.
- Cooper, L., et al. (2018).
- Rashidian, M., & Distefano, M. D. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(24), 5424–5429.
- Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- CDLI. (n.d.).
- Dirksen, A., & Dawson, P. E. (2008).
- ResearchGate. (n.d.). Kinetic experiments for determining the rate of hydrazone formation and...
- Hawbecker, B. L. (1973). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 73(3), 182-185.
- Introductory Chemistry – 1st Canadian Edition. (n.d.).
- The Organic Chemistry Tutor. (2017, November 22). Factors Affecting the Rate of the Reaction - Chemical Kinetics [Video]. YouTube.
- Unknown. (n.d.).
- Ohwada, T., et al. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Beilstein Journal of Organic Chemistry, 10, 205–213.
- BLDpharm. (n.d.). This compound. BLDpharm.
- ResearchGate. (2025, August 5). Synthesis of Some Hydrazone Derivatives Bearing Purine Moiety as Anticancer Agents.
- Szolcsanyi, P., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(13), 8826–8834.
- ResearchGate. (n.d.). Reaction development and optimization a, An investigation of the...
- Al-Suhaimi, K. S., et al. (2025, July 17). Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. Molecules, 30(14), 1234.
- ResearchGate. (2022, August 25). Design, synthesis, and anticancer evaluation of N‐hydrazone purine derivatives with potential antiplatelet aggregation activity.
- PubChem. (n.d.). 2-Amino-1H-purin-6(7H)
- Sigma-Aldrich. (n.d.). 2-Amino-1H-purin-6(7H)-one. Sigma-Aldrich.
- Wierzbicka, E., et al. (2024). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters, 26(5), 1086–1091.
- Di, M., et al. (2020). Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion. ACS Sustainable Chemistry & Engineering, 8(33), 12696–12704.
- ChemRxiv. (n.d.). Ribosomal Synthesis of Ketone-containing Peptide Backbone via O to C Acyl Shift. ChemRxiv.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Marmara Pharmaceutical Journal, 11(3), 153-162.
- BLDpharm. (n.d.). 2-Amino-8-hydrazinyl-6,9-dihydro-1H-purin-6-one hydrochloride. BLDpharm.
- Tunge, J. A., & Grote, T. M. (2012). Condensation-Based Methods for the C−H Bond Functionalization of Amines. European Journal of Organic Chemistry, 2012(28), 5445–5453.
- ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazin-2-ones 1, 3, 4, 5, 6...
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- PubChem. (n.d.). 6H-Purin-6-one, 2-amino-1,7-dihydro-8-phenyl-. PubChem.
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Validation & Comparative
A Comparative Guide to the Reactivity of 8-Hydrazinylguanine and 8-Aminoguanine for Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity and potential biological activity of 8-hydrazinylguanine and 8-aminoguanine. This document is tailored for researchers, scientists, and drug development professionals, offering both established data and field-proven insights to inform experimental design and drug discovery efforts.
Introduction
8-substituted guanine derivatives are a class of compounds with significant therapeutic potential, primarily as inhibitors of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, and its inhibition can lead to the modulation of immune responses, making it a target for the treatment of T-cell-mediated autoimmune diseases and certain cancers.[1][2] 8-aminoguanine is a well-characterized PNP inhibitor, while the closely related 8-hydrazinylguanine represents a structurally analogous but less-explored molecule.[3][4] Understanding the comparative reactivity of these two compounds is crucial for predicting their metabolic stability, potential for off-target interactions, and for the rational design of novel PNP inhibitors with improved pharmacological profiles.
This guide will delve into the chemical properties that differentiate these two molecules, providing a theoretical framework for their reactivity and outlining experimental protocols to validate these predictions.
Molecular Structures and Electronic Properties
The key difference between 8-aminoguanine and 8-hydrazinylguanine lies in the substituent at the C8 position of the purine ring. This seemingly minor change has significant implications for the electronic properties and, consequently, the chemical reactivity of the entire molecule.
-
8-Aminoguanine: The amino group (-NH₂) is an electron-donating group through resonance, which increases the electron density of the purine ring system.
-
8-Hydrazinylguanine: The hydrazinyl group (-NHNH₂) is also electron-donating. However, the presence of an adjacent nitrogen atom with a lone pair of electrons gives rise to the "alpha effect," which is expected to enhance the nucleophilicity of the terminal nitrogen of the hydrazinyl group compared to the nitrogen of the amino group in 8-aminoguanine.[5]
Comparative Reactivity Analysis
The differing electronic nature of the 8-amino and 8-hydrazinyl substituents is predicted to manifest in several key aspects of their chemical reactivity.
Nucleophilicity
The most significant predicted difference in reactivity lies in their nucleophilicity. Due to the alpha effect, the terminal nitrogen of the hydrazinyl group in 8-hydrazinylguanine is expected to be a significantly stronger nucleophile than the nitrogen of the amino group in 8-aminoguanine.[5] This has implications for their synthesis, potential for covalent interactions with biological macromolecules, and their reactivity in nucleophilic substitution reactions.
Susceptibility to Oxidation
Guanine and its derivatives are susceptible to oxidation, particularly at the C8 position.[6][7][8] The electron-donating nature of both the amino and hydrazinyl groups is expected to make the purine ring more susceptible to oxidation compared to unsubstituted guanine. However, the hydrazinyl group itself can be more readily oxidized than an amino group. This suggests that 8-hydrazinylguanine may have a lower oxidation potential and be more prone to oxidative metabolism.
Electrophilic Substitution
The electron-donating character of both substituents will activate the purine ring towards electrophilic attack. The C8 position is generally less nucleophilic than the N7 position in guanine for electrophilic attack.[3][9] The presence of a substituent at C8 will direct incoming electrophiles to other positions on the purine ring, and the nature of the substituent will influence the regioselectivity of such reactions.
Quantitative Data Summary
The following table summarizes the available and predicted properties of 8-aminoguanine and 8-hydrazinylguanine. It is important to note that experimental data for 8-hydrazinylguanine is largely unavailable, and the values presented are theoretical predictions based on chemical principles.
| Property | 8-Aminoguanine | 8-Hydrazinylguanine (Predicted) | Rationale for Prediction |
| PNP Inhibition (Ki) | ~2.8 µM[10] | Potentially higher or lower | The larger and more flexible hydrazinyl group may alter binding pocket interactions. |
| Nucleophilicity | Moderate | High | Alpha effect of the adjacent nitrogen atom in the hydrazinyl group.[5] |
| Oxidation Potential | Lower than guanine | Lower than 8-aminoguanine | Hydrazines are generally more easily oxidized than amines. |
| Aqueous Stability | Stable | Potentially less stable | The hydrazinyl group may be more susceptible to hydrolysis or oxidation. |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following detailed experimental protocols are provided. These protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.
Synthesis of 8-Hydrazinylguanine and 8-Aminoguanine
A common synthetic route to both compounds starts from 8-bromoguanosine, followed by nucleophilic substitution and subsequent deglycosylation.[7][11]
Caption: Synthetic workflow for 8-hydrazinylguanine and 8-aminoguanine.
Step-by-Step Protocol:
-
Synthesis of 8-Bromoguanosine:
-
Suspend guanosine in water.
-
Add bromine dropwise with stirring until a persistent yellow color is observed.
-
Filter the precipitate, wash with cold water and acetone, and dry to yield 8-bromoguanosine.[11]
-
-
Synthesis of 8-Hydrazinylguanosine:
-
Reflux 8-bromoguanosine with an excess of hydrazine hydrate in a suitable solvent like ethanol for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
-
Synthesis of 8-Aminoguanosine:
-
Heat 8-bromoguanosine in a sealed vessel with concentrated aqueous ammonia.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the vessel and collect the product.
-
-
Deglycosylation to obtain 8-Hydrazinylguanine and 8-Aminoguanine:
-
Heat the respective guanosine derivatives in an acidic solution (e.g., 1M HCl) to cleave the glycosidic bond.
-
Neutralize the solution and collect the precipitated aglycone (8-hydrazinylguanine or 8-aminoguanine) by filtration.
-
Purify the products by recrystallization.
-
Comparative Nucleophilicity Assay
A competitive reaction can be designed to directly compare the nucleophilicity of 8-hydrazinylguanine and 8-aminoguanine. A suitable electrophile, such as a fluorescently tagged alkyl halide, can be used to allow for easy quantification of the products.
Caption: Workflow for the competitive nucleophilicity assay.
Step-by-Step Protocol:
-
Prepare equimolar solutions of 8-hydrazinylguanine and 8-aminoguanine in a suitable aprotic solvent (e.g., DMSO).
-
Add a limiting amount (e.g., 0.1 equivalents) of a fluorescently tagged electrophile (e.g., N-(2-iodoethyl)-7-methoxycoumarin-4-acetamide).
-
Allow the reaction to proceed at a constant temperature for a defined period.
-
Quench the reaction by adding an excess of a scavenger nucleophile.
-
Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Quantify the peak areas of the two fluorescently labeled products to determine the relative reactivity of the two nucleophiles.
Comparative Oxidation Potential Measurement
Cyclic voltammetry can be employed to determine and compare the oxidation potentials of 8-hydrazinylguanine and 8-aminoguanine.
Step-by-Step Protocol:
-
Prepare solutions of 8-hydrazinylguanine and 8-aminoguanine in a suitable electrolyte solution.
-
Use a standard three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode).
-
Record the cyclic voltammograms for each compound over a suitable potential range.
-
The potential at which the anodic peak current is observed corresponds to the oxidation potential of the compound. A lower oxidation potential indicates greater susceptibility to oxidation.
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
A standard PNP activity assay can be adapted to compare the inhibitory potency of the two compounds. The assay measures the phosphorolysis of a substrate, such as inosine, to hypoxanthine.
Caption: Workflow for the PNP inhibition assay.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing a known concentration of PNP enzyme and its substrate, inosine, in a phosphate buffer.
-
Add varying concentrations of either 8-hydrazinylguanine or 8-aminoguanine to the reaction mixtures.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
Stop the reaction at various time points.
-
The product, hypoxanthine, can be converted to uric acid by xanthine oxidase, and the increase in absorbance at 293 nm can be monitored spectrophotometrically.[12]
-
Calculate the initial reaction rates at each inhibitor concentration and determine the inhibition constant (Ki) for each compound.
Conclusion and Future Directions
While 8-aminoguanine is a well-established PNP inhibitor, this guide posits that 8-hydrazinylguanine, owing to the alpha effect, is likely a more potent nucleophile. This enhanced nucleophilicity could translate to different pharmacological properties, including potentially irreversible inhibition of PNP or off-target covalent modifications. Conversely, its predicted lower oxidative stability might lead to more rapid metabolic clearance.
The provided experimental protocols offer a clear and robust framework for the direct, quantitative comparison of these two promising molecules. The data generated from these studies will be invaluable for the rational design of next-generation 8-substituted guanine derivatives with tailored reactivity and enhanced therapeutic efficacy. Further research into the structure-activity relationship of 8-hydrazinylguanine and its derivatives as PNP inhibitors is highly warranted and could unveil a new class of potent immunomodulatory agents.
References
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A Comprehensive Guide to the UV-Vis Absorption Characteristics of 2-Amino-8-hydrazinyl-1H-purin-6(7H)-one and its Analogs
Introduction: The Significance of UV-Vis Spectroscopy for Purine Derivatives
2-Amino-8-hydrazinyl-1H-purin-6(7H)-one is a substituted derivative of guanine, a fundamental component of nucleic acids. The introduction of a hydrazinyl group at the 8-position of the purine ring is expected to significantly alter its electronic properties and, consequently, its interaction with ultraviolet and visible light. UV-Vis spectroscopy is an indispensable, non-destructive technique for the analysis of such compounds. It provides critical information for:
-
Structural Elucidation: Confirming the presence of the purine chromophore and observing the electronic effects of substituents.
-
Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.
-
Studying Molecular Interactions: Monitoring changes in the absorption spectrum upon binding to other molecules, such as proteins or nucleic acids.
-
Assessing Environmental Effects: Understanding how factors like pH and solvent polarity influence the molecule's structure and stability.
This guide will first deconstruct the known spectral behavior of the guanine core. It will then logically predict the influence of the 8-hydrazinyl substituent and provide robust, self-validating experimental protocols to determine the empirical absorption characteristics of the target molecule.
The Guanine Chromophore: A Foundational Spectroscopic Benchmark
The UV-Vis absorption of this compound is fundamentally governed by the electron transitions within its purine ring system, which it inherits from guanine. The spectrum of guanine is characterized by strong absorptions in the UV region, primarily arising from π → π* transitions within the conjugated system. These transitions are highly sensitive to environmental conditions, particularly pH, due to the presence of multiple acidic and basic sites that can undergo protonation or deprotonation.[1][2][3][4]
The protonation state alters the electronic distribution within the purine ring, leading to distinct shifts in the absorption maxima (λmax).[2][3] A summary of guanine's approximate absorption maxima under varying pH conditions is presented below.
| Species | pH Range | Approximate λmax (nm) | Key Structural Feature |
| Cationic | < 3 | ~248, ~271 | Protonation at N7 |
| Neutral | 3 - 9 | ~245, ~275 | Keto tautomer predominates |
| Anionic | > 10 | ~273 | Deprotonation at N1 |
| Dianionic | > 13 | ~274 (broad) | Deprotonation at N1 and N9 |
Note: These values are approximate and can vary slightly with ionic strength and solvent composition. Data compiled from multiple sources.[2][3][4]
Predicting the Influence of the 8-Hydrazinyl Substituent
The introduction of a hydrazinyl (-NHNH₂) group at the C8 position of the guanine ring is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima. This is because the hydrazinyl group acts as an auxochrome —a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption.
Causality behind the Predicted Shift:
-
Electron-Donating Nature: The hydrazinyl group possesses lone pairs of electrons on its nitrogen atoms. These lone pairs can be delocalized into the purine ring's π-system through resonance.
-
Extension of Conjugation: This delocalization effectively extends the conjugated system.
-
Lowering the Energy Gap: By extending the conjugation, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. Since the energy of a photon is inversely proportional to its wavelength (E = hc/λ), a smaller energy gap for the π → π* transition results in the absorption of lower-energy, longer-wavelength light.
Therefore, it is predicted that the primary absorption peaks of this compound will appear at wavelengths longer than those of guanine under equivalent pH and solvent conditions.
Experimental Protocol for Determination of UV-Vis Absorption Maxima
This section provides a detailed methodology for the empirical characterization of this compound. The protocol is designed to be self-validating by systematically assessing the influence of solvent and pH.
Core Experimental Workflow
The following diagram outlines the logical flow for comprehensive UV-Vis analysis.
Caption: Experimental workflow for UV-Vis spectral characterization.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (ensure high purity).
-
Spectroscopic grade solvents: e.g., water, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).[5]
-
Buffer solutions: A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 10, 12).
2. Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Allow the instrument lamps to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning, typically from 220 nm to 400 nm for purine derivatives.
3. Preparation of Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL or 10 mM).
4. Sample Preparation and Measurement:
-
Solvent Baseline: Fill both the sample and reference cuvettes with the chosen solvent (e.g., water or a specific pH buffer). Run a baseline correction to zero the absorbance across the spectral range.
-
Sample Dilution: Prepare a dilute working solution from the stock solution. The final concentration should yield a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert law.
-
Spectral Acquisition: Empty the sample cuvette and rinse it with the dilute working solution. Fill the cuvette with the working solution and place it in the sample holder. Initiate the spectral scan.
-
Data Recording: Record the wavelength(s) of maximum absorbance (λmax).
5. Investigating pH and Solvent Effects:
-
Repeat step 4 using a range of different solvents (e.g., ethanol, acetonitrile) to observe solvatochromic shifts (shifts due to solvent polarity).[6][7][8]
-
Repeat step 4 using the series of pH buffers to map the relationship between protonation state and absorption maxima.[1][9]
Comparative Data and Expected Results
Based on the principles discussed, the following table provides a comparison between the known spectral data for guanine and the predicted data for its 8-hydrazinyl derivative. The experimental protocol outlined above is designed to validate these predictions.
| Condition | Guanine (λmax, nm) | Predicted this compound (λmax, nm) | Rationale for Predicted Shift |
| Neutral (pH ~7) | ~245, ~275 | >245, >275 | Bathochromic shift due to electron-donating -NHNH₂ group extending conjugation. |
| Acidic (pH ~2) | ~248, ~271 | >248, >271 | Bathochromic shift. The hydrazinyl group may also be protonated, which could slightly alter the magnitude of the shift. |
| Basic (pH ~11) | ~273 | >273 | Bathochromic shift on the deprotonated purine core. |
Influence of Tautomerism and pH: A Mechanistic View
The pH of the solution dictates the protonation state of the purine ring and its substituents, leading to different tautomeric forms, each with a unique electronic configuration and UV-Vis spectrum. The diagram below illustrates this relationship.
Caption: Influence of pH on purine structure and resulting UV-Vis spectrum.
Conclusion
References
-
ResearchGate. (n.d.). The pH dependence of UV–Vis spectra of (a) VI, (b) CI, (c) VG and (d).... Retrieved from [Link]
-
Guanine-derived radicals: dielectric constant-dependent stability and UV/Vis spectral properties: a DFT study. (2008). PubMed. Retrieved from [Link]
-
UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase. (2019). PubMed. Retrieved from [Link]
-
Underlying charge-transfer mechanism of visible light emission in guanine crystals. (2025). PMC. Retrieved from [Link]
-
UV spectra of guanine methyl and glycosyl derivatives and their transformations induced by interactions with amino acids via carboxylic group in dimethylsulfoxide. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Computational Study of the Precursor Spectroelectrochemistry of Guanine. (n.d.). Retrieved from [Link]
-
Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. (n.d.). Academia.edu. Retrieved from [Link]
-
The UV-visible absorption spectra of one-electron oxidized guanine in... (n.d.). ResearchGate. Retrieved from [Link]
-
New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M. (2025). SciELO México. Retrieved from [Link]
-
Deciphering the pH-dependence of ground- and excited-state equilibria of thienoguanine. (2020). PMC. Retrieved from [Link]
-
New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectropho. (n.d.). SciELO México. Retrieved from [Link]
-
A Multitarget Approach toward the Development of 8-Substituted Purines for Photoprotection and Prevention of UV-Related Damage. (2017). PubMed. Retrieved from [Link]
-
The Ultraviolet Absorption Spectra of Pyrimidines and Purines1. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
2.4: Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. (n.d.). Virtual Labs. Retrieved from [Link]
-
UV-VIS Absorption spectroscopy. (n.d.). Retrieved from [Link]
-
Effect of Solvent Polarity On UV-Vis Spectra. (n.d.). Scribd. Retrieved from [Link]
-
Correlations in the Ultraviolet Spectra of the Purine and Pyrimidine Bases1. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Underlying charge-transfer mechanism of visible light emission in guanine crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights about Equilibrium Constants, pK a , of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M [scielo.org.mx]
- 4. scielo.org.mx [scielo.org.mx]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies [academia.edu]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. Deciphering the pH-dependence of ground- and excited-state equilibria of thienoguanine - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of 8-hydrazinyl purine synthesis methods: Nucleophilic substitution vs reduction
Nucleophilic Substitution ( ) vs. Diazonium Reduction
Executive Summary
The synthesis of 8-hydrazinyl purines is a critical transformation in medicinal chemistry, serving as a gateway to pyrazolo[3,4-d]pyrimidines, metal chelators, and radio-labeled tracers. This guide compares the two primary synthetic logic paths: Nucleophilic Aromatic Substitution (
The Verdict: For 95% of applications, Method A (
Method A: Nucleophilic Aromatic Substitution ( )
The Industry Standard
This method relies on the displacement of a leaving group (typically Halide: Br, Cl, or I) at the C8 position by hydrazine hydrate. The C8 position of the purine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack, particularly when electron-withdrawing groups are present at C2 or C6.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. Hydrazine acts as the nucleophile, attacking the C8 carbon to form a transient Meisenheimer-like complex (stabilized by the N7/N9 nitrogens), followed by the expulsion of the halide and re-aromatization.
Figure 1: The
Validated Protocol
Precursor: 8-Bromo-adenine or 8-Chlorotheophylline. Reagent: Hydrazine Hydrate (50-65% or 98%).
-
Dissolution: Suspend 1.0 eq of 8-bromopurine in Ethanol (10-20 volumes). Note: Water can be used for highly polar purines like theophylline.
-
Addition: Add 5.0 - 10.0 eq of Hydrazine Hydrate. Excess is crucial to prevent the formation of bis-purinyl hydrazines (dimers).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). -
Workup:
-
Cool the reaction to room temperature.[1] The product often precipitates directly.
-
Filter the solid.
-
Wash with cold ethanol (2x) and diethyl ether (2x) to remove residual hydrazine.
-
-
Purification: Recrystallization from water or ethanol/water mixtures.
Critical Insight: If the starting material contains a halogen at C6 (e.g., 2,6-dichloropurine), the C6 position is more reactive than C8. To synthesize 6-chloro-8-hydrazinylpurine, one must usually protect C6 or carefully control temperature, though selectivity is difficult.
Method B: Diazotization-Reduction
The Alternative Route
This method constructs the hydrazine moiety from an amine. It involves converting an 8-aminopurine into a diazonium salt, followed by reduction (typically using Stannous Chloride
Why it is challenging: Purines are nitrogen-rich. In the acidic conditions required for diazotization (
Mechanism of Action
The amine is nitrosated to form a diazonium ion. A reducing agent then donates electrons to the diazo group to form the hydrazine.
Figure 2: The reductive pathway requires careful control of pH and temperature to avoid hydrolysis of the unstable diazonium intermediate.
Validated Protocol (General)
Precursor: 8-Aminopurine.
Reagents: Sodium Nitrite, Stannous Chloride (
-
Diazotization: Dissolve 8-aminopurine in conc. HCl at
. Add (1.1 eq) dropwise. Stir for 1 hour at . -
Reduction: Prepare a solution of
(2.5 eq) in conc. HCl at . -
Transfer: Cannulate the diazonium solution into the stannous chloride solution slowly. Order of addition matters to keep the reducing agent in excess.
-
Workup: Allow to warm to RT. Neutralize carefully with
(exothermic!) to precipitate the free base or isolate as the hydrochloride salt.
Comparative Analysis
The following table contrasts the two methodologies based on experimental efficiency and product quality.
| Feature | Method A: Nucleophilic Substitution ( | Method B: Diazonium Reduction |
| Precursor Availability | High (8-bromo compounds are standard intermediates) | Medium (Requires 8-amino, often made from 8-bromo) |
| Step Count | 1 Step (from 8-halo) | 2 Steps (Diazotization + Reduction) |
| Yield | High (70–95%) | Low to Moderate (30–60%) |
| Atom Economy | Good (Loss of H-Br) | Poor (Stoichiometric tin waste) |
| Selectivity | High (C8 is distinct, unless C6-Cl is present) | Low (Side reactions: hydrolysis to 8-oxo, azo coupling) |
| Scalability | Excellent (Industrial standard) | Poor (Large volumes of acid/tin waste) |
| Safety Profile | Moderate (Hydrazine is toxic/carcinogenic) | Low (Diazoniums can be explosive; Tin waste is toxic) |
Expert Commentary & Troubleshooting
When to use Method A (
-
This is your default choice.
-
Troubleshooting: If the reaction is sluggish, switch solvent from Ethanol to n-Butanol or Methoxyethanol to achieve higher reflux temperatures (
). -
Safety Note: Hydrazine hydrate is a potent hepatotoxin and suspected carcinogen. All rotary evaporation of hydrazine-containing mixtures must be done in a fume hood with a bleach trap for the vacuum pump exhaust.
When to use Method B (Reduction):
-
Only use this if you have a substrate that is sensitive to nucleophiles (e.g., contains an ester or alkyl halide elsewhere) but stable to acid, AND you already possess the 8-amino derivative.
-
Expert Tip: If aqueous diazotization fails, try non-aqueous diazotization using isoamyl nitrite in THF, followed by reduction. This avoids the hydrolysis side-reaction that plagues purine diazonium salts.
References
-
Robins, R. K. (1958). Potential Purine Antagonists. XV. Preparation of Some 8-Methyl- and 8-Phenylpurines. Journal of the American Chemical Society. (Foundational text on 8-position purine chemistry).
-
PubChem Compound Summary . (2025). 8-Chlorotheophylline.[2][3][4][5] National Center for Biotechnology Information. (Data on 8-halo precursors).
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives. (General mechanisms for hydrazine synthesis including
and reduction). -
K. M. H. Hilmy et al. (1986). Synthesis of 8-hydrazinopurine nucleosides. Journal of the Chemical Society, Perkin Transactions 1. (Specific application of hydrazine displacement on nucleosides).
-
Organic Reactions . (2025). Replacement of the Aromatic Primary Amino Group by Hydrogen. (Context on diazonium reduction pathways).
Sources
- 1. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 2. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 4. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
Safety Operating Guide
2-Amino-8-hydrazinyl-1H-purin-6(7H)-one proper disposal procedures
Executive Safety Summary
2-Amino-8-hydrazinyl-1H-purin-6(7H)-one (also known as 8-hydrazinoguanine) is a potent metabolic probe and synthetic intermediate. Its chemical structure combines a purine core (guanine analog) with a hydrazine moiety at the C8 position.
This dual functionality creates a unique risk profile:
-
Hydrazine Group (-NHNH₂): A strong reducing agent, highly reactive with oxidizers, and a known mutagen/carcinogen mechanism (alkylation).
-
Purine Core: Facilitates DNA intercalation, increasing the cytotoxicity and genotoxicity of the hydrazine group.
Immediate Action Required:
-
Do NOT dispose of this compound down the drain.[1]
-
Do NOT mix with strong acids (risk of toxic gas evolution) or strong oxidizers (risk of fire/explosion) without controlled protocols.
-
Primary Disposal Route: Commercial incineration via a licensed hazardous waste hauler.
Chemical Risk Profile & PPE
Before handling waste, operators must acknowledge the specific hazards associated with the hydrazine-purine hybrid structure.
| Property | Hazard Description | Critical Safety Measure |
| Reactivity | High Energy Reducing Agent. The hydrazine group is unstable and can decompose rapidly if heated or shocked in dry form. | Keep wetted. Store away from nitric acid, peroxides, and permanganates. |
| Toxicity | Genotoxic/Mutagenic. Mimics DNA bases (guanine) but induces oxidative damage (8-oxoguanine formation) and cross-linking. | Double-glove (Nitrile). Use a Biosafety Cabinet (BSC) or Fume Hood. |
| Physical State | Solid powder (typically). Low water solubility; soluble in dilute acids/bases. | Avoid dust generation.[1][2][3] Dissolve in dilute NaOH for liquid waste consolidation. |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if handling dry powder outside a hood.
-
Dermal: Double Nitrile gloves (0.11 mm min thickness). Change immediately upon splash.
-
Eye: Chemical splash goggles (ANSI Z87.1).
-
Body: Lab coat + Tyvek sleeves or apron for large quantities (>1g).
Disposal Decision Logic
The following decision tree dictates the operational workflow for disposal. Commercial incineration is the only method that guarantees complete destruction of the purine ring and hydrazine moiety.
Figure 1: Decision logic for segregating bulk waste from trace residues. Path A is the standard for regulatory compliance; Path B is for decontamination.
Detailed Disposal Protocols
Method A: Commercial Incineration (Preferred)
Use this for: Expired stocks, reaction byproducts, and concentrated mother liquors.
-
Segregation: Isolate into a dedicated waste stream. Do not mix with acidic waste (risk of HCN or Cl₂ gas if mixed with other streams later).
-
Container: Use High-Density Polyethylene (HDPE) or amber glass.
-
Labeling:
-
Chemical Name: this compound.[4]
-
Hazards: Toxic, Mutagenic, Reducing Agent.
-
RCRA Classification: While not explicitly P-listed, treat as U133 (Hydrazine) equivalent or D003 (Reactive) due to the hydrazine functionality.
-
-
Storage: Store in a secondary container away from oxidizers until pickup.
Method B: Chemical Deactivation (Spills & Glassware)
Use this for: Cleaning spatulas, glassware, benchtop spills, or deactivating trace amounts (<100 mg) prior to disposal.
The Chemistry: We utilize Sodium Hypochlorite (NaOCl) to oxidize the hydrazine group into Nitrogen gas (N₂), water, and salt. Reaction:N₂H₄-R + 2OCl⁻ → N₂ + 2Cl⁻ + 2H₂O + R-OH (oxidized byproduct)
Step-by-Step Deactivation Protocol:
-
Preparation:
-
Prepare a 10% dilution of household bleach (approx. 0.5% - 1% NaOCl final concentration) in water.
-
Critical: If the compound is in an acid solution, neutralize it to pH 7-8 first . Adding bleach to acid generates deadly Chlorine gas.
-
-
Slow Addition:
-
Add the bleach solution to the hydrazine residue slowly.
-
Observation: You may see bubbling (N₂ gas evolution). This is normal.
-
Heat Management: If treating a spill of powder, wet the powder with water first, then add bleach to prevent ignition.
-
-
Reaction Time:
-
Allow the mixture to stand for 30 minutes .
-
-
Validation (The "Trust" Step):
-
Dip a Starch-Iodide test strip into the solution.
-
Result: The strip must turn Blue/Black .
-
Interpretation: Blue indicates excess hypochlorite (oxidizer) is present, meaning all hydrazine has been consumed. If the strip does not turn blue, add more bleach and wait another 30 minutes.
-
-
Quenching & Final Disposal:
-
Add Sodium Thiosulfate or Sodium Bisulfite to quench the excess bleach (strip should no longer turn blue).
-
Adjust pH to neutral (pH 6-8).
-
Disposal: Collect the deactivated liquid into a "Non-Hazardous Aqueous Waste" container or "Deactivated Toxic Waste" container depending on local EHS regulations. Do not pour down the sink unless your facility explicitly permits deactivated hydrazine byproducts.
-
Emergency Procedures
-
Spill (Solid): Do not dry sweep (dust hazard). Cover with wet paper towels (water or dilute bleach). Scoop into a bag. Treat surface with bleach.
-
Skin Contact: Wash with soap and water for 15 minutes. The hydrazine group can penetrate skin; seek medical attention if irritation persists.
-
Eye Contact: Flush for 15 minutes. Hydrazines are caustic to corneal tissue.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defined Hazardous Waste: Listed (U-List and P-List) and Characteristic Wastes. RCRA Regulations 40 CFR Part 261.[5]
-
BLD Pharm. (2024).[4] Safety Data Sheet: this compound (CAS 117086-97-2).[4]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
